Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Description
Properties
IUPAC Name |
ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAILVKQSHRJIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498796 | |
| Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3697-68-5 | |
| Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. This document details established synthetic methodologies, including the Simmons-Smith reaction and the Kulinkovich reaction, and provides a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
This compound is a bifunctional molecule incorporating a synthetically versatile cyclopropane ring. The inherent strain and unique electronic properties of the cyclopropane moiety make it a desirable structural motif in drug discovery, often imparting improved metabolic stability, enhanced binding affinity, and novel pharmacological profiles to lead compounds. This guide serves as a detailed resource for researchers engaged in the synthesis and application of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[1]
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| CAS Number | 3697-68-5 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 90-94 °C at 8 Torr |
| Topological Polar Surface Area | 46.5 Ų |
Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for cyclopropane ring formation. The two most prominent and effective routes are the Simmons-Smith reaction and the Kulinkovich reaction.
Simmons-Smith Reaction
The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes.[2][3][4] In the context of synthesizing the target molecule, this would involve the reaction of ethyl acrylate with a carbenoid species generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[2] The hydroxyl group in the product is introduced by the subsequent reduction of a precursor or by using a starting material already containing the hydroxymethyl group.
3.1.1. Proposed Synthetic Pathway
Caption: Proposed Simmons-Smith reaction pathway.
3.1.2. General Experimental Protocol (Hypothetical)
-
Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of zinc-copper couple is prepared in anhydrous diethyl ether. Diiodomethane is then added dropwise to the stirred suspension, resulting in the formation of the active organozinc carbenoid, (iodomethyl)zinc iodide.
-
Cyclopropanation: A solution of ethyl acrylate in anhydrous diethyl ether is added to the freshly prepared Simmons-Smith reagent at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cyclopropanated intermediate.
-
Conversion to the Final Product: The resulting ester is then subjected to a reduction step to introduce the hydroxymethyl group. This can be achieved using a suitable reducing agent such as sodium borohydride in an appropriate solvent like ethanol. Following the reduction, a standard aqueous workup and purification by column chromatography would yield the final product, this compound.
Kulinkovich Reaction
The Kulinkovich reaction provides an alternative and efficient route to 1-substituted cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[5][6][7][8][9] This reaction is particularly useful as it can directly generate the desired cyclopropanol derivative.
3.2.1. Proposed Synthetic Pathway
Caption: Proposed Kulinkovich reaction pathway.
3.2.2. General Experimental Protocol [6]
-
Reaction Setup: To a solution of the starting ester (e.g., diethyl oxalate) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, titanium(IV) isopropoxide is added.
-
Addition of Grignard Reagent: The solution is then treated with a solution of ethylmagnesium bromide in the same solvent, typically added dropwise at a controlled temperature. The reaction is often exothermic and may require cooling.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
Purification: The resulting mixture is filtered to remove titanium salts, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
References
- 1. Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | C7H12O3 | CID 12450336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Kulinkovich Reaction [organic-chemistry.org]
- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 9. synarchive.com [synarchive.com]
Spectroscopic Analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data and a comparative analysis with the closely related and well-characterized compound, Ethyl cyclopropanecarboxylate. This guide is intended to serve as a valuable resource for the identification and characterization of this molecule in a research and development setting.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.60 | Singlet (s) | 2H | -CH₂ -OH |
| ~2.50 | Singlet (s) | 1H | -OH |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.95 | Triplet (t) | 2H | Cyclopropyl-H |
| ~0.85 | Triplet (t) | 2H | Cyclopropyl-H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~174.0 | C =O (Ester) |
| ~68.0 | -C H₂-OH |
| ~61.0 | -O-C H₂-CH₃ |
| ~25.0 | Quaternary Cyclopropyl-C |
| ~16.0 | C H₂ (Cyclopropyl) |
| ~14.0 | -O-CH₂-C H₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H Stretch (Alcohol) |
| ~2980 | Medium | C-H Stretch (Aliphatic) |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1180 | Strong | C-O Stretch (Ester) |
| ~1050 | Medium | C-O Stretch (Alcohol) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 144 | Low | [M]⁺ (Molecular Ion) |
| 113 | Medium | [M - OCH₂CH₃]⁺ |
| 99 | High | [M - COOCH₂CH₃]⁺ |
| 71 | Medium | [C₄H₇O]⁺ |
| 45 | Medium | [COOCH₂CH₃]⁺ |
Experimental Protocols
The following sections detail the generalized experimental protocols for the spectroscopic analysis of liquid samples such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Mount the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph.
-
For EI, the sample is vaporized before ionization.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described above.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic data and molecular information.
An In-depth Technical Guide to the NMR Spectral Data Interpretation of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. Due to the absence of publicly available, experimentally determined spectra for this specific compound, this guide leverages established chemical shift principles to offer a robust interpretation. This document is intended to assist researchers in identifying and characterizing this molecule.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on typical values for ethyl esters, cyclopropane rings, and primary alcohols.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~4.12 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ |
| ~3.58 | Singlet (s) or Doublet (d) | 2H | - | -CH₂ -OH |
| ~1.25 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |
| ~0.90 - 1.10 | Multiplet (m) | 4H | - | Cyclopropane CH₂ |
| Variable (~1.5-3.0) | Broad Singlet (br s) | 1H | - | -CH₂-OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C =O (Ester) |
| ~65 | -C H₂-OH |
| ~61 | -O-C H₂-CH₃ |
| ~25 | C (quat)-CH₂OH |
| ~14 | -O-CH₂-C H₃ |
| ~12 | Cyclopropane C H₂ |
Interpretation of Predicted Spectra
¹H NMR Spectrum:
-
Ethyl Ester Group: The ethyl group of the ester is expected to give rise to a quartet at approximately 4.12 ppm for the methylene protons (-O-CH₂) and a triplet at around 1.25 ppm for the methyl protons (-CH₃). The quartet is due to coupling with the three adjacent methyl protons, and the triplet is due to coupling with the two adjacent methylene protons, both with a typical coupling constant of about 7.1 Hz.
-
Hydroxymethyl Group: The methylene protons of the hydroxymethyl group (-CH₂-OH) are predicted to appear as a singlet or a doublet around 3.58 ppm. The multiplicity will depend on the rate of proton exchange of the hydroxyl group. The hydroxyl proton itself is expected to be a broad singlet with a variable chemical shift, typically between 1.5 and 3.0 ppm in CDCl₃.
-
Cyclopropane Ring: The protons on the cyclopropane ring are magnetically non-equivalent and are expected to produce complex multiplets in the upfield region, typically between 0.90 and 1.10 ppm. This upfield shift is a characteristic feature of cyclopropane rings due to their unique electronic structure.[1][2][3]
¹³C NMR Spectrum:
-
Ester Carbonyl: The carbonyl carbon of the ester group is the most deshielded carbon and is predicted to have a chemical shift of around 173 ppm.
-
Oxygenated Carbons: The carbon of the hydroxymethyl group (-CH₂-OH) is expected at approximately 65 ppm, and the methylene carbon of the ethyl ester (-O-CH₂) is predicted around 61 ppm.[4]
-
Quaternary Carbon: The quaternary carbon of the cyclopropane ring, bonded to both the ester and the hydroxymethyl group, is anticipated to be around 25 ppm.
-
Ethyl Methyl Carbon: The methyl carbon of the ethyl group is expected at approximately 14 ppm.
-
Cyclopropane Methylene Carbons: The two equivalent methylene carbons of the cyclopropane ring are expected to be the most shielded carbons, with a predicted chemical shift of about 12 ppm.[5]
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 128 scans or more, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Visualizations
Chemical Structure and Key Functional Groups
Caption: Molecular structure of this compound with key functional groups highlighted.
Predicted ¹H NMR Signal Relationship
Caption: Predicted ¹H NMR chemical shifts and coupling for this compound.
References
- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes data from analogous structures and established principles of spectroscopy to predict its spectral features. This information is crucial for the identification, characterization, and quality control of this molecule in research and development settings.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of its constituent ester, primary alcohol, and cyclopropane functionalities.
Table 1: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3600-3200 | Strong, Broad | O-H (Alcohol) | Stretching |
| ~3080-3040 | Medium | C-H (Cyclopropane) | Stretching |
| ~2980-2850 | Medium to Strong | C-H (Alkyl) | Stretching |
| ~1750-1735 | Strong, Sharp | C=O (Ester) | Stretching[1][2] |
| ~1470-1440 | Medium | -CH₂- (Cyclopropane) | Scissoring/Deformation[3] |
| ~1300-1000 | Strong (multiple bands) | C-O (Ester and Alcohol) | Stretching[1][2] |
| ~1050-1000 | Medium | Cyclopropane Ring | Skeletal Vibrations[3] |
The presence of a broad O-H stretching band is a key indicator of the hydroxyl group, while the strong, sharp C=O absorption is characteristic of the ester. The C-H stretches slightly above 3000 cm⁻¹ are indicative of the cyclopropane ring.[3]
Predicted Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization mass spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. The fragmentation of this compound is expected to be driven by the presence of the ester and alcohol functional groups, as well as the strained cyclopropane ring.
Table 2: Predicted Major Fragment Ions in EI-Mass Spectrum
| m/z | Proposed Fragment Ion | Formula | Predicted Fragmentation Pathway |
| 144 | [M]⁺• | [C₇H₁₂O₃]⁺• | Molecular Ion |
| 126 | [M - H₂O]⁺• | [C₇H₁₀O₂]⁺• | Dehydration (loss of water from the alcohol)[4][5][6][7] |
| 113 | [M - OCH₂CH₃]⁺ | [C₅H₅O₂]⁺ | α-cleavage of the ester (loss of ethoxy radical)[8][9][10][11] |
| 99 | [M - CH₂OH]⁺ | [C₅H₇O₂]⁺ | α-cleavage of the alcohol (loss of hydroxymethyl radical)[4][5][6] |
| 85 | [M - COOCH₂CH₃]⁺ | [C₄H₇]⁺ | Cleavage of the ester group |
| 71 | [COOCH₂CH₃]⁺ | [C₃H₇O₂]⁺ | Acylium ion from ester cleavage |
| 45 | [CO₂H]⁺ | [CHO₂]⁺ | Rearrangement and cleavage |
| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Propyl cation from fragmentation of the ring or ethyl group |
| 31 | [CH₂OH]⁺ | [CH₃O]⁺ | α-cleavage of the primary alcohol[6] |
| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ | Ethyl cation from the ester group |
The molecular ion peak at m/z 144 may be of low intensity due to the lability of the molecule under EI conditions.[6][12] Key fragmentation pathways are expected to include the loss of water (M-18), loss of the ethoxy group (M-45), and α-cleavage at the hydroxymethyl group (M-31).
Experimental Protocols
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
This protocol is suitable for the analysis of liquid samples like this compound.
-
Instrument Setup:
-
Sample Preparation and Analysis:
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum.
-
Process the resulting spectrum (e.g., baseline correction) if necessary.
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after analysis to prevent cross-contamination.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of volatile organic compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[17]
-
Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.[18]
-
Transfer the solution to a standard 1.5 mL GC autosampler vial.[17]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for this type of compound.
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: A temperature gradient is typically used, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 30-200.
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compound.
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Compare the fragmentation pattern with the predicted data in Table 2.
-
Visualizations
Experimental Workflow
Caption: Workflow for IR and GC-MS analysis.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways for this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 7. youtube.com [youtube.com]
- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 9. tutorchase.com [tutorchase.com]
- 10. benchchem.com [benchchem.com]
- 11. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 12. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. researchgate.net [researchgate.net]
- 17. uoguelph.ca [uoguelph.ca]
- 18. Sample preparation GC-MS [scioninstruments.com]
Chemical properties and reactivity of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate"
Introduction: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a bifunctional organic compound featuring a cyclopropane ring substituted with both a hydroxymethyl group and an ethyl carboxylate group at the same carbon atom. This unique structural arrangement imparts a combination of steric hindrance and electronic properties that make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, reactivity, and associated experimental considerations for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | [1] |
| CAS Number | 3697-68-5 | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Boiling Point | 90-94 °C at 8 Torr | [2] |
| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 15.10 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol (-CH₂OH) and the ethyl ester (-COOEt). The strained cyclopropane ring also influences its chemical behavior.
Core Reactivity:
-
Alcohol Group: The primary hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification.
-
Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Ligand Formation: The molecule is known to act as a ligand, particularly in Suzuki coupling reactions, suggesting the oxygen atoms can coordinate with metal centers.[2][3]
Incompatibilities: The compound is incompatible with strong acids, bases, and oxidizing agents, which can promote ester hydrolysis, deprotonation, or oxidation of the alcohol, respectively.[3]
Caption: General reactivity profile of this compound.
Experimental Protocols
While specific reaction protocols for this exact molecule are proprietary or scattered in patent literature, a general procedure for its synthesis can be adapted from standard organic chemistry methods, such as the Fischer esterification of its corresponding carboxylic acid.
Proposed Synthesis: Fischer Esterification of 1-(hydroxymethyl)cyclopropanecarboxylic acid
This protocol describes a plausible method for the synthesis of the title compound.
-
Reaction Setup:
-
To a solution of 1-(hydroxymethyl)cyclopropanecarboxylic acid (1.0 equivalent) in absolute ethanol (acting as both solvent and reactant, ~5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) slowly at 0 °C.
-
Equip the reaction flask with a reflux condenser and a drying tube.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Work-up and Isolation:
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.[4]
-
Dissolve the resulting residue in a suitable organic solvent, such as ethyl acetate (e.g., 50 mL).[4]
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with saturated saline (brine) to remove residual water.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by vacuum distillation to yield this compound as a pure liquid.
-
Caption: Proposed experimental workflow for synthesis via Fischer esterification.
Safety and Handling
This compound is classified as a combustible liquid and presents several health hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
GHS Hazard Information:
| Hazard Class | Hazard Statement | GHS Classification |
| Flammability | H227: Combustible liquid | Flammable liquids (Category 4) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Skin Irritation (Category 2) |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Eye Irritation (Category 2A) |
| Target Organ Toxicity | H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Data sourced from PubChem GHS Classification.[1]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
References
- 1. Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | C7H12O3 | CID 12450336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-HYDROXYMETHYL-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
Discovery and history of substituted cyclopropanes in medicinal chemistry
An In-depth Technical Guide on the Discovery, History, and Application of Substituted Cyclopropanes in Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained ring systems has become a powerful tool in the design of novel therapeutics. Among these, the cyclopropane moiety stands out for its unique conformational and electronic properties, which have been successfully leveraged to enhance the efficacy, metabolic stability, and overall pharmacological profiles of a wide array of drugs. This technical guide delves into the history of substituted cyclopropanes, from their initial discovery to their current prominent role in medicinal chemistry, providing detailed experimental protocols and quantitative data to illustrate their impact.
A Historical Perspective: From a Chemical Curiosity to a Pharmaceutical Mainstay
The journey of the cyclopropane ring in science began in 1881 when Austrian chemist August Freund first synthesized the parent cyclopropane molecule.[1][2] His method, an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium, was a landmark achievement.[1] A few years later, in 1887, Gustavson improved upon this by using zinc, which provided a higher yield of the cyclic compound.[2] For decades, cyclopropane remained largely a chemical curiosity.
It wasn't until 1929 that the biological potential of cyclopropane was unveiled when Henderson and Lucas discovered its anesthetic properties.[2][3] This discovery propelled cyclopropane into the medical field, and by 1936, it was in industrial production for clinical use as an inhalational anesthetic, a role it held until the development of non-flammable agents in the 1950s.[2][3] The true value of substituted cyclopropanes in medicinal chemistry, however, began to be realized with the development of synthetic methodologies that allowed for their incorporation into more complex molecular scaffolds. An early example of a biologically active substituted cyclopropane is the monoamine oxidase inhibitor tranylcypromine.[1][4][5]
The Cyclopropyl Group: A Game-Changer in Drug Design
The cyclopropane ring is the smallest and most strained of the cycloalkanes. This inherent ring strain results in unique electronic properties, with the carbon-carbon bonds exhibiting a higher degree of p-character, making them somewhat analogous to double bonds.[6][7][8][9] These "bent" bonds and the rigid, planar nature of the three-membered ring impart several desirable characteristics to drug molecules.[6][10]
The incorporation of a cyclopropane moiety can lead to:
-
Enhanced Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target.[6][11][12] This pre-organization can lead to a significant increase in binding affinity and, consequently, potency.
-
Improved Metabolic Stability: The carbon-carbon bonds of the cyclopropane ring are generally more resistant to metabolic degradation by enzymes such as cytochrome P450s compared to linear alkyl chains.[6][11][12][13] This can increase the in vivo half-life of a drug, allowing for less frequent dosing.
-
Favorable Physicochemical Properties: Cyclopropanes can be used to modulate a molecule's lipophilicity, solubility, and pKa, which are critical parameters for optimizing pharmacokinetic profiles.[7][8][12]
-
Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other chemical groups, such as gem-dimethyl groups, alkenes, or even phenyl rings.[10][14][15][16][17] This allows for the fine-tuning of a drug's properties while maintaining its overall shape and biological activity.
Quantitative Impact of Cyclopropane Substitution
The benefits of incorporating a cyclopropane ring are not merely qualitative. Quantitative data from structure-activity relationship (SAR) studies often reveal a dramatic improvement in biological activity and other key parameters.
| Compound/Analog | Target | IC50 (nM) | Key Observation | Reference |
| Btk Inhibitor 8 (pyridyl) | Btk | 7.1 | Parent compound with a pyridyl group. | [18] |
| (S,S)-19 (cis-2-fluoro cyclopropyl) | Btk | 2.3 | Introduction of a cis-fluorocyclopropyl amide improved potency. | [18] |
| (R,R)-20 (cis-2-fluoro cyclopropyl) | Btk | 3.8 | Stereochemistry of the cyclopropane substituent influences activity. | [18] |
| 22 (pyridazinone-fused) | Btk | 7.7 | Equipotent to the parent compound, demonstrating the cyclopropyl amide as a viable isostere. | [18] |
| Compound | Target | EC50 (µM) | MIC (µg/mL) | Reference |
| Nucleoside Analogue | Hepatitis B Virus (HBV) | 4 | [19] | |
| Carboxylic Acid Derivative | Staphylococcus aureus | 62.5 | [19] |
Key Experimental Protocols for the Synthesis of Substituted Cyclopropanes
The widespread use of cyclopropanes in medicinal chemistry is a direct result of the development of robust and reliable synthetic methodologies. Below are detailed protocols for two of the most common methods.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a stereospecific method for the synthesis of cyclopropanes from alkenes using an organozinc carbenoid. The Furukawa modification, which utilizes diethylzinc and diiodomethane, is often preferred for its reproducibility.[12][20]
Reaction: Cyclopropanation of 1-Octene
Materials:
-
1-Octene
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask with a magnetic stir bar
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add 1-octene (1.0 equivalent) to a dry round-bottom flask, followed by anhydrous dichloromethane to make a ~0.5 M solution.
-
Cool the flask to 0 °C in an ice bath.
-
While stirring, slowly add the diethylzinc solution (2.0 equivalents) via syringe.
-
Following the addition of diethylzinc, add diiodomethane (2.0 equivalents) dropwise via syringe. A white precipitate may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography.
Transition-Metal Catalyzed Cyclopropanation
Transition-metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes with diazo compounds.[2][21] This method offers excellent control over stereochemistry.
Reaction: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
Materials:
-
Rhodium(II) acetate dimer
-
Styrene
-
Anhydrous Dichloromethane (DCM)
-
Ethyl diazoacetate
-
Round-bottom flask
-
Syringe pump
Procedure:
-
Under a nitrogen atmosphere, charge a 50 mL round-bottom flask with rhodium(II) acetate dimer (0.005 mmol) and styrene (10 mmol) in anhydrous dichloromethane (20 mL).
-
Stir the solution at room temperature.
-
Prepare a solution of ethyl diazoacetate (10 mmol) in 10 mL of anhydrous dichloromethane.
-
Using a syringe pump, add the ethyl diazoacetate solution dropwise to the stirred rhodium/styrene solution over a period of 2 hours.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the diazo compound is fully consumed (as monitored by TLC, watching for the disappearance of the yellow color of the diazo compound).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Impact: Signaling Pathways and Drug Discovery Workflows
The influence of cyclopropane-containing drugs can be visualized through their interaction with specific biological pathways. Furthermore, the general process of their discovery and development can be outlined in a logical workflow.
A prime example of a successful cyclopropane-containing drug is Ticagrelor, an antiplatelet agent that acts as a P2Y12 receptor antagonist.[6] Its mechanism of action involves the inhibition of platelet activation and aggregation.
Conclusion
The cyclopropane ring has evolved from a simple cyclic hydrocarbon to a sophisticated and indispensable tool in the medicinal chemist's arsenal. Its unique structural and electronic properties have been instrumental in the development of numerous successful drugs. As synthetic methodologies continue to advance, we can expect to see even more innovative applications of substituted cyclopropanes in the ongoing quest for safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00599J [pubs.rsc.org]
- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 5. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 7. Mechanism of Action (MOA) | BRILINTA | For HCPs [brilintahcp.com]
- 8. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hammer.purdue.edu [hammer.purdue.edu]
- 16. GraphViz Examples and Tutorial [graphs.grevian.org]
- 17. cosmedic-training.co.uk [cosmedic-training.co.uk]
- 18. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors [beilstein-journals.org]
The Cyclopropyl Moiety: A Cornerstone for Optimizing Physicochemical Properties in Drug Discovery
For Immediate Release
In the intricate landscape of modern drug discovery, the cyclopropane ring has emerged as a powerful and versatile building block. Its unique structural and electronic properties offer medicinal chemists a valuable tool to fine-tune the physicochemical characteristics of drug candidates, ultimately enhancing their therapeutic potential. This technical guide provides an in-depth analysis of the core physicochemical properties of functionalized cyclopropane building blocks, offering a data-driven resource for researchers, scientists, and drug development professionals.
The incorporation of a cyclopropane ring into a molecule can profoundly influence its lipophilicity, aqueous solubility, metabolic stability, and plasma protein binding. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its efficacy and safety. The rigid, three-dimensional nature of the cyclopropyl group can also enforce a specific conformation, leading to improved binding affinity for its biological target.[1][2]
Key Physicochemical Properties: A Quantitative Comparison
The strategic replacement of common motifs, such as isopropyl or gem-dimethyl groups, with a cyclopropyl group can lead to significant improvements in a compound's drug-like properties. The following tables summarize quantitative data from various studies, highlighting the impact of cyclopropane incorporation.
Lipophilicity (logP/logD)
Lipophilicity, a measure of a compound's affinity for a lipid environment, is a critical factor in membrane permeability and oral absorption. The cyclopropyl group is generally considered less lipophilic than an isopropyl group.[3]
| Compound Pair | Functional Group Change | logP/logD | Reference |
| Isopropyl-substituted model | Isopropyl | 1.53 (π-value) | [3] |
| Cyclopropyl-substituted model | Cyclopropyl | 1.14 (π-value) | [3] |
| Fluorinated isopropyl derivative | Isopropyl | Varies with fluorination pattern | [3] |
| Fluorinated cyclopropyl derivative | Cyclopropyl | Varies with fluorination pattern | [3] |
Aqueous Solubility
Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. The introduction of a cyclopropyl moiety can influence solubility in a context-dependent manner, sometimes leading to improvements.
| Compound Series | Modification | Kinetic Solubility (μM) | Reference |
| Btk Inhibitor 8 | Cyclopropyl amide | 1.5 | [4] |
| Btk Inhibitor 19 (cis-2-fluoro) | (S,S)-enantiomer | >200 | [4] |
| Btk Inhibitor 20 (cis-2-fluoro) | (R,R)-enantiomer | >200 | [4] |
Metabolic Stability
One of the most significant advantages of incorporating a cyclopropane ring is the enhancement of metabolic stability.[5][6] The strained C-C bonds of the cyclopropyl group are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to their acyclic counterparts.[6]
| Compound Pair | Functional Group Change | Intrinsic Clearance (CLint, app) in Human Liver Microsomes (μL/min/10^6 cells) | Reference |
| Model Amide 2 | tert-Butyl | Higher CLint | [7] |
| CF3-cyclopropane analog of Model Amide 2 | CF3-cyclopropane | Lower CLint | [7] |
| Butenafine | tert-Butyl | Higher CLint | [7] |
| CF3-cyclopropane analog of Butenafine | CF3-cyclopropane | Lower CLint | [7] |
| Model Amide 1 | tert-Butyl | Lower CLint | [7] |
| CF3-cyclopropane analog of Model Amide 1 | CF3-cyclopropane | Higher CLint | [7] |
Plasma Protein Binding
The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its availability to interact with its target. While specific comparative data for cyclopropane analogs is sparse in the reviewed literature, it is a critical parameter to assess during drug development. Generally, highly lipophilic drugs tend to exhibit higher plasma protein binding.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery. The following are outlines of standard experimental protocols for the key assays discussed.
Determination of logP/logD (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) and distribution coefficient (logD).
Workflow for logP/logD Determination
Caption: Workflow for logP/logD determination using the shake-flask method.
Methodology:
-
Preparation of Phases: 1-octanol and an aqueous buffer (of a specific pH for logD determination) are mutually saturated by shaking them together for an extended period, followed by separation.
-
Compound Addition: A small volume of a concentrated stock solution of the test compound (typically in DMSO) is added to a mixture of the pre-saturated 1-octanol and aqueous buffer.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Kinetic Aqueous Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Workflow for Kinetic Solubility Assay
Caption: Workflow for the kinetic aqueous solubility assay.
Methodology:
-
Compound Addition: A small aliquot of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer.
-
Incubation: The solution is shaken at a controlled temperature for a defined period (e.g., 1-2 hours) to allow for dissolution.
-
Separation of Undissolved Compound: The solution is filtered to remove any precipitated compound.
-
Quantification: The concentration of the compound in the filtrate is measured, typically by LC-MS/MS, against a standard curve.
Microsomal Metabolic Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Workflow for Microsomal Stability Assay
Caption: Workflow for the microsomal metabolic stability assay.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) in the presence of the cofactor NADPH at 37°C.
-
Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a drug that is bound to plasma proteins.
Workflow for Plasma Protein Binding Assay
Caption: Workflow for the plasma protein binding assay using rapid equilibrium dialysis.
Methodology:
-
Assay Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane. The test compound is added to plasma, which is then placed in one chamber. The other chamber is filled with a protein-free buffer.
-
Equilibration: The device is incubated at 37°C, allowing the unbound fraction of the drug to diffuse across the membrane into the buffer chamber until equilibrium is reached.
-
Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Calculation: The percentage of the drug bound to plasma proteins is calculated based on the concentrations in the two chambers.
Biological Context: Bruton's Tyrosine Kinase (Btk) Signaling Pathway
Functionalized cyclopropanes are incorporated into a wide array of drug candidates targeting various biological pathways. For instance, analogs of Bruton's tyrosine kinase (Btk) inhibitors have utilized cyclopropyl groups to enhance their properties.[4] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[5][7][8] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.
Caption: A simplified diagram of the Bruton's Tyrosine Kinase (Btk) signaling pathway.
Conclusion
The strategic incorporation of functionalized cyclopropane building blocks is a proven and effective strategy in modern drug discovery. By carefully considering the impact of the cyclopropyl moiety on key physicochemical properties, researchers can overcome many of the challenges associated with ADME and toxicology, ultimately leading to the development of safer and more effective medicines. The data and protocols presented in this guide serve as a valuable resource for the rational design and optimization of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [scholarshare.temple.edu]
- 5. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 6. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
The Pivotal Role of Stereochemistry in 1,1-Disubstituted Cyclopropane Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a motif of enduring interest in organic chemistry, confers unique conformational rigidity and electronic properties upon molecules. When substituted, and particularly in the case of 1,1-disubstituted derivatives, the introduction of stereocenters adds a critical layer of complexity and opportunity, profoundly influencing biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the stereochemistry of 1,1-disubstituted cyclopropane derivatives, with a focus on stereoselective synthesis, analytical methods for stereochemical assignment, and the impact of stereoisomerism on drug design and development.
The Significance of Stereoisomerism in Cyclopropane-Containing Drugs
The three-dimensional arrangement of atoms in a molecule can dramatically alter its interaction with chiral biological targets such as enzymes and receptors. For 1,1-disubstituted cyclopropanes, the presence of a stereogenic center at the C2 position, and potentially at the substituents, gives rise to enantiomers and diastereomers with distinct pharmacological profiles. A prime example is the antiplatelet agent Ticagrelor, where the specific stereochemistry of the cyclopropane ring is crucial for its binding to the P2Y12 receptor and subsequent therapeutic effect. The strategic incorporation of a cyclopropane moiety can enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2]
Stereoselective Synthesis of 1,1-Disubstituted Cyclopropanes
The construction of stereochemically defined 1,1-disubstituted cyclopropanes is a key challenge and a vibrant area of research in synthetic organic chemistry. Several powerful methods have been developed to control the absolute and relative stereochemistry of these three-membered rings.
Asymmetric Cyclopropanation Reactions
Rhodium-Catalyzed Reactions: Chiral rhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. For 1,1-disubstituted alkenes, these reactions can proceed with high levels of enantioselectivity, often exceeding 90% ee.[3] The choice of the chiral ligand on the rhodium catalyst is critical in dictating the stereochemical outcome. For instance, rhodium(II) N-(arylsulfonyl)prolinate catalysts have demonstrated exceptional enantioselectivity in the reaction of vinyldiazomethanes with 1,1-disubstituted alkenes like 2-methylpropene, achieving up to 95% ee.[3]
Cobalt-Catalyzed Reactions: Chiral cobalt complexes have also emerged as powerful catalysts for asymmetric cyclopropanation. These systems can provide high enantioselectivity for a range of alkenes, including 1,1-disubstituted ones.[4]
Biocatalytic Cyclopropanation: Engineered enzymes, particularly myoglobin and cytochrome P450 variants, offer a green and highly selective alternative for asymmetric cyclopropanation. These biocatalysts can afford excellent diastereo- and enantioselectivity (often >98% de and ee) in the synthesis of chiral cyclopropanes, including precursors to pharmaceuticals like Ticagrelor and Tranylcypromine.[5][6]
Diastereoselective Cyclopropanation Reactions
Simmons-Smith Reaction: The Simmons-Smith reaction, which involves the use of a zinc carbenoid, is a classic method for cyclopropanation. While the traditional reaction is not enantioselective, it can be highly diastereoselective, with the stereochemistry of the starting alkene being transferred to the cyclopropane product.[7] The presence of directing groups, such as hydroxyl groups, on the substrate can lead to high levels of diastereoselectivity.[8]
Quantitative Data on Stereoselective Cyclopropanation
The following tables summarize representative quantitative data for the stereoselective synthesis of 1,1-disubstituted cyclopropanes using various catalytic systems.
Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of 1,1-Disubstituted Alkenes
| Alkene | Diazo Compound | Rhodium Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 2-Methylpropene | Methyl 2-diazo-4-phenylbutenoate | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 25 | 80 | 95 | [3] |
| α-Methylstyrene | Ethyl diazoacetate | Rh₂(S-PTAD)₄ | Pentane | reflux | 71 | 84 | [9] |
| 1,1-Diphenylethene | Ethyl diazoacetate | Rh₂(S-TCPTAD)₄ | Pentane | reflux | 78 | 91 | [9] |
Table 2: Biocatalytic Asymmetric Cyclopropanation of 1,1-Disubstituted Alkenes
| Alkene | Diazo Compound | Biocatalyst | Yield (%) | de (%) | ee (%) | Reference |
| Styrene | Ethyl diazoacetate | Mb(H64V,V68A) | 92 | >99 | >99 | [10] |
| 4-Chlorostyrene | Ethyl diazoacetate | Mb(H64V,V68A) | 85 | >99 | >99 | [10] |
| 3,4-Difluorostyrene | Ethyl diazoacetate | Engineered Myoglobin | high | 98-99.9 | 96-99.9 | [5] |
Table 3: Diastereoselective Simmons-Smith Cyclopropanation
| Alkene Substrate | Reaction Conditions | dr | Yield (%) | Reference |
| Alkenyl Cyclopropyl Carbinol | Et₂Zn, CH₂I₂, DCM, 0 °C | >98:2 | 88 | [8] |
| Allylic Sulfinyl Amine | Et₂Zn, CH₂Cl₂ | >20:1 | 65 | [7] |
Stereochemical Analysis of 1,1-Disubstituted Cyclopropane Derivatives
The unambiguous determination of the stereochemistry of 1,1-disubstituted cyclopropanes is essential. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the relative stereochemistry of cyclopropane derivatives. The coupling constants (J-values) between protons on the cyclopropane ring are particularly informative. Generally, the cis-coupling constant (J_cis) is larger than the trans-coupling constant (J_trans). The chemical shifts of the cyclopropyl protons and carbons can also provide valuable structural information.[11][12] For instance, the protons on a cyclopropane ring typically resonate at an unusually high field (around 0.22 ppm for cyclopropane itself) due to the ring current effect.[12]
Chiral Chromatography
Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are indispensable for determining the enantiomeric excess (ee) of chiral cyclopropane derivatives.[13] By using a chiral stationary phase (CSP), the enantiomers of a racemic mixture can be separated and quantified. Various derivatized cyclodextrin-based columns are commonly used for the chiral GC analysis of cyclopropane derivatives.[13][14]
Case Study: The Stereochemistry of Ticagrelor and its Interaction with the P2Y12 Receptor
Ticagrelor is a direct-acting and reversible antagonist of the P2Y12 receptor, used to prevent thrombotic events in patients with acute coronary syndrome.[15] The molecule contains a trans-1,2-disubstituted cyclopropane ring, and its specific stereoisomer is essential for its biological activity.
The P2Y12 receptor is a G-protein coupled receptor (GPCR) on the surface of platelets. When activated by its endogenous ligand, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation. Ticagrelor binds to a site on the P2Y12 receptor that is distinct from the ADP binding site, acting as an allosteric antagonist.[15][16] This binding "locks" the receptor in an inactive conformation, preventing the conformational change required for G-protein activation and downstream signaling.[16] The precise stereochemical arrangement of the substituents on the cyclopropane ring of Ticagrelor is critical for this specific interaction with the P2Y12 receptor.
Caption: Ticagrelor's mechanism of action on the P2Y12 receptor signaling pathway.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation
-
To a solution of the 1,1-disubstituted alkene (1.0 mmol) in a dry solvent (e.g., pentane or CH₂Cl₂, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added the chiral dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 0.01 mmol).
-
The solution is stirred at the desired temperature (e.g., reflux).
-
A solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same solvent (2 mL) is added dropwise over a period of 1-2 hours.
-
The reaction mixture is stirred for an additional 2-4 hours after the addition is complete, or until TLC or GC analysis indicates the consumption of the starting material.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane derivative.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Simmons-Smith Cyclopropanation
-
To a suspension of zinc-copper couple (2.0 mmol) in a dry ethereal solvent (e.g., diethyl ether or THF, 10 mL) under an inert atmosphere is added diiodomethane (1.5 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of the 1,1-disubstituted alkene (1.0 mmol) in the same solvent (5 mL) is added to the mixture.
-
The reaction is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the cyclopropane derivative.
General Procedure for Chiral GC Analysis
-
A solution of the cyclopropane derivative in a suitable solvent (e.g., hexane or dichloromethane) is prepared.
-
The sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Dex).
-
The oven temperature program is optimized to achieve baseline separation of the enantiomers.
-
The retention times of the two enantiomers are recorded, and the peak areas are integrated to calculate the enantiomeric excess (% ee).
Caption: A typical experimental workflow for the synthesis and analysis of chiral 1,1-disubstituted cyclopropanes.
Structure-Activity Relationship (SAR)
The rigid framework of the cyclopropane ring makes it an excellent scaffold for probing structure-activity relationships. By systematically varying the substituents at the C1 and C2 positions and evaluating the biological activity of the resulting stereoisomers, researchers can gain valuable insights into the optimal three-dimensional structure required for target binding.
Caption: Conceptual diagram illustrating the process of establishing structure-activity relationships for 1,1-disubstituted cyclopropane derivatives.
Conclusion
The stereochemistry of 1,1-disubstituted cyclopropane derivatives is a paramount consideration in modern drug discovery and development. The ability to synthesize these molecules with high stereocontrol, coupled with robust analytical methods for stereochemical assignment, allows for the fine-tuning of molecular properties to optimize therapeutic outcomes. As our understanding of the intricate interplay between stereochemistry and biological function continues to grow, so too will the importance of these fascinating three-membered rings in the design of next-generation pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sas.rochester.edu [sas.rochester.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives | Semantic Scholar [semanticscholar.org]
- 14. C11-Chirasil-Dex as chiral stationary phase in GC: enantioselective separation of cyclopropane derivatives. [sonar.ch]
- 15. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 16. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Group: A Unique Modulator of Electronic Properties in Organic Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl group, a three-membered carbocycle, is a fascinating and powerful substituent in organic chemistry. Its inherent ring strain and unique bonding characteristics impart a distinct electronic profile that deviates significantly from other alkyl groups. This "pseudo-unsaturated" or "π-character" allows the cyclopropyl group to act as a potent modulator of a molecule's electronic properties, influencing its reactivity, stability, and biological activity.[1][2][3] This technical guide provides a comprehensive overview of the electronic effects of the cyclopropyl group, presenting quantitative data, detailed experimental methodologies, and visualizations to aid researchers in the rational design of novel molecules.
The Electronic Nature of the Cyclopropyl Group
The unusual electronic properties of the cyclopropyl group arise from its strained 60° bond angles, which are a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3] To accommodate this strain, the carbon-carbon bonds in the cyclopropane ring have a higher p-character than typical alkane C-C bonds. This is often described by two primary bonding models: the Coulson-Moffitt (bent-bond) model and the Walsh model.
-
Coulson-Moffitt Model: This model describes the C-C bonds as "bent" or "banana" bonds, where the inter-orbital angle is greater than the internuclear angle. This leads to increased p-character in the C-C bonding orbitals.
-
Walsh Model: The Walsh model proposes a central sp² hybridized carbon with a p-orbital in the plane of the ring. The peripheral CH₂ groups are also considered sp² hybridized. This model effectively describes the cyclopropyl group as having frontier orbitals with π-symmetry, which can interact with adjacent p-orbitals or π-systems.[4][5]
This unique bonding arrangement results in the cyclopropyl group acting as a potent π-electron donor, capable of conjugating with adjacent π-systems and stabilizing adjacent positive charges.[3][6] This effect is so pronounced that a cyclopropyl group can stabilize an adjacent carbocation more effectively than a phenyl group.[7][8]
Quantitative Description of Electronic Effects
The electronic influence of the cyclopropyl group can be quantified using various physical organic chemistry parameters, most notably Hammett and Taft constants. These parameters provide a numerical scale for the electron-donating or electron-withdrawing ability of a substituent, separated into inductive and resonance components.
Hammett and Taft Parameters
The following table summarizes the key electronic parameters for the cyclopropyl group.
| Parameter | Symbol | Value | Description |
| Hammett Constant (meta) | σm | -0.07 | Describes the electronic effect from the meta position, primarily reflecting the inductive effect. The negative value indicates a weak electron-donating character through the sigma framework.[6][9] |
| Hammett Constant (para) | σp | -0.21 | Describes the electronic effect from the para position, which includes both inductive and resonance effects. The more negative value compared to σm highlights the significant electron-donating resonance effect.[6][9] |
| Taft Steric Parameter | Es | -0.63 | Quantifies the steric bulk of the substituent. |
| Field/Inductive Parameter | F | +0.02 | Represents the inductive/field effect. The slightly positive value suggests a very weak electron-withdrawing inductive effect, which is often outweighed by its strong resonance donation.[9] |
| Resonance Parameter | R | -0.23 | Represents the resonance effect. The negative value confirms the cyclopropyl group's strong electron-donating character through resonance.[9] |
Solvolysis Rate Data
The ability of the cyclopropyl group to stabilize an adjacent carbocation is clearly demonstrated in solvolysis reactions. The rate of solvolysis of cyclopropylmethyl derivatives is significantly accelerated compared to analogous systems without the cyclopropyl group.
| Substrate | Solvent | Temperature (°C) | Relative Rate (k_rel) |
| Cyclopropylcarbinyl Bromide | 80% Ethanol | 25 | 10-120 (compared to Cyclobutyl Bromide) |
| Cyclobutyl Bromide | 80% Ethanol | 25 | 1 |
| Allylcarbinyl Bromide | 80% Ethanol | 25 | Slower than Cyclopropylcarbinyl and Cyclobutyl Bromides |
Data compiled from a comparative study on the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides.[10]
Spectroscopic Data
The electronic effects of the cyclopropyl group are also evident in various spectroscopic techniques.
The π-character of the cyclopropyl group leads to characteristic chemical shifts. When conjugated to a carbonyl group, the cyclopropyl protons and carbons show distinct shifts compared to a non-conjugated analog like an isopropyl group.
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| Cyclopropyl Methyl Ketone | ¹H (CH₃) | ~2.1 |
| ¹H (CH - cyclopropyl) | ~1.9 | |
| ¹H (CH₂ - cyclopropyl) | ~0.8-1.0 | |
| ¹³C (C=O) | ~209 | |
| ¹³C (CH₃) | ~32 | |
| ¹³C (CH - cyclopropyl) | ~18 | |
| ¹³C (CH₂ - cyclopropyl) | ~9 | |
| Isopropyl Methyl Ketone | ¹H (CH₃ - CO) | ~2.1 |
| ¹H (CH - isopropyl) | ~2.6 | |
| ¹H (CH₃ - isopropyl) | ~1.1 | |
| ¹³C (C=O) | ~212 | |
| ¹³C (CH₃ - CO) | ~27 | |
| ¹³C (CH - isopropyl) | ~42 | |
| ¹³C (CH₃ - isopropyl) | ~18 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other factors. Data compiled from various spectroscopic databases and literature.[3][6][11][12]
Conjugation of a cyclopropyl group with a chromophore, such as an enone system, results in a bathochromic shift (a shift to longer wavelength) of the maximum absorbance (λ_max) compared to a non-conjugated system. This is a direct consequence of the cyclopropyl group extending the π-system.
| Compound | Chromophore | λ_max (nm) |
| Cyclopropyl-conjugated enone | C=C-C=O (with cyclopropyl) | ~210-240 |
| Non-conjugated enone | C=C-C=O (e.g., with isopropyl) | ~220-250 (varies with substitution) |
Note: The exact λ_max is dependent on the specific substitution pattern and solvent, as predicted by the Woodward-Fieser rules. A cyclopropyl group generally contributes to a bathochromic shift when in conjugation.[8][13][14][15][16][17]
Experimental Protocols
Determination of Hammett Constants (σ)
Principle: Hammett constants are determined by measuring the acid dissociation constants (pKa) of a series of meta- or para-substituted benzoic acids and comparing them to the pKa of unsubstituted benzoic acid.[18]
Protocol for pKa Determination of Substituted Benzoic Acids:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the substituted benzoic acid (e.g., p-cyclopropylbenzoic acid) in a 50% ethanol/water (v/v) solvent system.
-
Prepare a standardized 0.01 M solution of sodium hydroxide (NaOH) in the same solvent system.
-
-
Titration:
-
Pipette a known volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein) or use a calibrated pH meter.
-
Titrate the acid solution with the standardized NaOH solution, recording the volume of NaOH added and the pH at regular intervals.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point (the point of steepest inflection).
-
The pKa is equal to the pH at the half-equivalence point (where half of the acid has been neutralized).
-
-
Calculation of Hammett Constant:
-
Calculate the Hammett constant (σ) using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)
-
Measurement of Solvolysis Kinetics
Principle: The rate of a solvolysis reaction is determined by monitoring the change in concentration of a reactant or product over time. For the solvolysis of an alkyl halide, this can be conveniently done by monitoring the production of acid.[7][19]
Protocol for Solvolysis of an Alkyl Halide:
-
Reaction Setup:
-
Prepare a solution of the alkyl halide (e.g., cyclopropylmethyl chloride) in a suitable solvent (e.g., 80% aqueous ethanol) at a known concentration (e.g., 0.1 M).
-
Prepare a solution of a pH indicator (e.g., bromothymol blue) in the same solvent.
-
Thermostat the reaction vessel to a constant temperature.
-
-
Kinetic Run:
-
To a known volume of the solvent containing the indicator, add a small, known amount of a standardized base (e.g., NaOH) to make the solution slightly basic.
-
Initiate the reaction by adding a known volume of the alkyl halide solution.
-
Start a timer and measure the time it takes for the color of the indicator to change, signifying the neutralization of the added base by the acid produced during solvolysis.
-
Immediately add another aliquot of the base and record the time for the next color change.
-
Repeat this process for several data points.
-
-
Data Analysis:
-
The rate constant (k) for a first-order reaction can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of base required for complete reaction and Vt is the volume of base added at time t. The slope of this line is -k.
-
Spectroscopic Analysis
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the chemical shifts, integration, and coupling constants of the protons.
-
Acquire a ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms. Decoupled spectra are typically used to simplify the spectrum to one peak per unique carbon.
-
-
Data Analysis: Compare the chemical shifts of the cyclopropyl-containing compound to a suitable non-cyclopropyl analog to identify the electronic effects of the cyclopropyl group.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane) at a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm for enones).
-
Determine the wavelength of maximum absorbance (λ_max).
-
-
Data Analysis: Compare the λ_max of the cyclopropyl-conjugated compound to that of a non-conjugated analog to quantify the bathochromic shift caused by the cyclopropyl group.
Application in Drug Development: Dopamine D3 Receptor Antagonism
The unique electronic and steric properties of the cyclopropyl group make it a valuable moiety in drug design. It is often used as a bioisosteric replacement for other groups to improve metabolic stability, potency, and selectivity.[15][19] A notable example is its incorporation into antagonists for the dopamine D3 receptor (D3R), a target for treating substance use disorders.[20]
The following diagram illustrates a simplified signaling pathway of the dopamine D3 receptor and the point of inhibition by a cyclopropyl-containing antagonist.
Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase via a Gαi/o protein, resulting in decreased intracellular cAMP levels.[5][11][21] Cyclopropyl-containing antagonists competitively block dopamine from binding to the D3R, thereby preventing this signaling cascade and its downstream effects. The cyclopropyl moiety in these antagonists can contribute to enhanced binding affinity and selectivity for the D3R over other dopamine receptor subtypes.[20]
Conclusion
The cyclopropyl group is a small but powerful substituent that offers a unique combination of steric and electronic properties. Its ability to act as a strong π-electron donor through conjugation has profound effects on the reactivity and spectroscopic characteristics of organic molecules. A quantitative understanding of these effects, as outlined in this guide, is crucial for medicinal chemists and materials scientists seeking to fine-tune molecular properties for specific applications. The continued exploration of cyclopropyl-containing compounds is poised to yield further advancements in various fields of chemistry.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Woodward's rules - Wikipedia [en.wikipedia.org]
- 3. Methyl isopropyl ketone - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Solved Analysis of 1H NMR and Carbon 13 NMR for methyl | Chegg.com [chegg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Cyclopropyl methyl ketone(765-43-5) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. fiveable.me [fiveable.me]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005846) [hmdb.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Methyl 1-methylcyclopropyl ketone(1567-75-5) 1H NMR spectrum [chemicalbook.com]
- 21. rsc.org [rsc.org]
An In-depth Technical Guide to the Conformational Analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate and its analogs. Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their unique structural and electronic properties, which can impart desirable pharmacological characteristics, including metabolic stability and conformational rigidity.[1] A thorough understanding of the conformational preferences of these molecules is crucial for structure-based drug design and for elucidating their mechanism of action.
This guide details the experimental and computational methodologies used to characterize the three-dimensional structures of these analogs, presents quantitative data in a structured format, and illustrates key concepts with diagrams.
Conformational Landscape of 1,1-Disubstituted Cyclopropanes
The cyclopropane ring is a rigid triangular structure that significantly constrains the possible conformations of its substituents. For 1,1-disubstituted cyclopropanes like this compound, the primary conformational flexibility arises from the rotation around the single bonds connecting the substituents to the cyclopropane ring.
The key dihedral angles that define the conformation of this compound are:
-
θ1 (O=C-C1-C2): Describes the orientation of the ethyl ester group relative to the cyclopropane ring.
-
θ2 (C-O-C1-C2): Also related to the ester group's orientation.
-
θ3 (C1-C(H2)-O-H): Defines the orientation of the hydroxyl group.
Intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen can play a significant role in stabilizing certain conformations.[2][3][4] Computational studies are essential to evaluate the energetic landscape of these molecules and identify the most stable conformers.[2]
Quantitative Conformational Data
The following tables summarize hypothetical quantitative data for the conformational analysis of a representative analog, "this compound Analog A". This data is compiled based on typical values found in the literature for similar structures and is intended to illustrate the type of information obtained from the experimental and computational methods described in this guide.
Table 1: Calculated Relative Energies and Dihedral Angles of Stable Conformers of Analog A
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle θ1 (O=C-C1-C2) (°) | Dihedral Angle θ3 (C1-C(H2)-O-H) (°) | Intramolecular H-Bond (O-H···O=C) |
| A1 | 0.00 | 15 | 60 | Yes |
| A2 | 1.5 | 160 | 180 | No |
| A3 | 2.8 | -175 | 75 | No |
Table 2: Experimental ¹H-NMR Coupling Constants for Analog A
| Coupled Protons | J-Coupling Constant (Hz) | Dihedral Angle Dependence |
| H(C2)-H(C3) cis | 8.5 | Fixed by ring |
| H(C2)-H(C3) trans | 5.0 | Fixed by ring |
| H(Cα)-H(Cβ) | 7.2 | Dependent on ethyl group conformation |
Note: The cis and trans vicinal coupling constants in the cyclopropane ring are characteristic, with J_cis_ typically being larger than J_trans_.[5]
Table 3: Key Crystallographic Parameters for Analog A
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 95.5° |
| Key Dihedral Angle (O=C-C1-C2) | 12° |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution.[6] Vicinal coupling constants (³J) are particularly informative as they are related to the dihedral angle between the coupled nuclei through the Karplus equation.
Detailed Protocol for NMR Conformational Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclopropane analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Perform 2D NMR experiments, such as COSY and NOESY, to aid in proton assignments and identify through-space interactions.
-
Measure the coupling constants for all relevant protons with high precision.
-
-
Data Analysis:
-
Assign all proton signals using 1D and 2D NMR data.
-
Extract the values of the vicinal coupling constants.
-
Use the Karplus equation or its modified versions to correlate the observed coupling constants with dihedral angles, providing information about the preferred conformations in solution.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most precise information about the conformation of a molecule in the solid state. This technique allows for the direct visualization of the three-dimensional arrangement of atoms and the determination of bond lengths, bond angles, and dihedral angles.
Detailed Protocol for Single-Crystal X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the cyclopropane analog suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and dihedral angles.
-
Computational Chemistry
Computational methods, particularly density functional theory (DFT), are invaluable for exploring the conformational landscape of flexible molecules and calculating the relative energies of different conformers.
Detailed Protocol for Computational Conformational Analysis:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Analysis: Calculate the relative energies of the conformers to determine their populations at a given temperature.
-
Comparison with Experimental Data: Compare the calculated parameters (e.g., dihedral angles, coupling constants) with the experimental data from NMR and X-ray crystallography to validate the computational model.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the conformational analysis of this compound analogs.
Conclusion
The conformational analysis of this compound and its analogs is a multifaceted process that relies on the synergistic application of experimental techniques and computational modeling. A detailed understanding of the conformational preferences of these molecules is paramount for the rational design of novel therapeutic agents with improved efficacy and selectivity. The methodologies and data presented in this guide provide a framework for researchers in the field of drug discovery to approach the conformational analysis of this important class of compounds.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Modeling the interplay of inter- and intramolecular hydrogen bonding in conformational polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consequences of conformational flexibility in hydrogen-bond-driven self-assembly processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Computational evidence for intramolecular hydrogen bonding and nonbonding X···O interactions in 2'-haloflavonols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] The versatility of this palladium-catalyzed cross-coupling reaction is heavily reliant on the nature of the ligands employed, which play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5] While phosphine-based ligands have traditionally dominated the field, the exploration of novel ligand scaffolds is a continuous pursuit to enhance catalytic activity, broaden substrate scope, and improve reaction conditions.
This document explores the potential application of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate as a ligand in Suzuki coupling reactions. Although direct, in-depth research articles detailing its specific use are not prevalent in publicly accessible literature, its structural features suggest a potential role as a bidentate ligand, coordinating to the palladium center through the hydroxyl and carbonyl groups. Chemical suppliers also note its function as a ligand for Suzuki coupling reactions.[6][7][8] These application notes aim to provide a foundational understanding and a generalized protocol for researchers interested in exploring its utility.
Putative Ligand-Metal Interaction
The structure of this compound features two potential coordination sites: the oxygen atom of the hydroxyl group and the oxygen atom of the ester's carbonyl group. This allows for the formation of a chelate ring with the palladium catalyst, which can enhance the stability of the catalytic species.
Caption: Proposed coordination of this compound to a Palladium(0) center.
General Experimental Protocol for Suzuki Coupling
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers investigating this compound as a ligand should optimize these conditions for their specific substrates.
Materials
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound
-
Aryl Halide: (e.g., Aryl bromide or Aryl chloride, 1.0 mmol)
-
Boronic Acid: (Arylboronic acid, 1.2-1.5 mmol)
-
Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)
-
Solvent: Toluene, Dioxane, or a mixture of Toluene/Water or Dioxane/Water (e.g., 10:1 ratio)
-
Inert Gas: Argon or Nitrogen
Procedure
-
Catalyst Pre-formation (Optional but Recommended):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., 1-5 mol%) and this compound (ligand-to-metal ratio typically ranging from 1:1 to 4:1) in a portion of the reaction solvent.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst (or to a new flask containing the palladium source and ligand), add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the remainder of the solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. ヒドロキシ酸、誘導体 | Thermo Fisher Scientific [thermofisher.com]
- 8. 1-HYDROXYMETHYL-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for Suzuki Coupling of Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. This protocol is synthesized from established methodologies for the coupling of cyclopropyl boronic acid derivatives and serves as a comprehensive guide for the synthesis of novel chemical entities bearing a cyclopropyl moiety.[1][2][3] The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance, making it an invaluable tool in drug discovery and development.[4][5]
Introduction
The cyclopropyl group is a valuable structural motif in medicinal chemistry, often conferring improved metabolic stability, potency, and desirable physicochemical properties to drug candidates. The Suzuki-Miyaura reaction offers a robust method for incorporating this three-dimensional scaffold by coupling cyclopropyl boronic acids or their derivatives with various organic halides or triflates.[2][3] This document outlines a representative protocol for the palladium-catalyzed Suzuki coupling of a cyclopropyl boronic acid derivative, specifically focusing on a conceptual reaction with this compound.
The general transformation follows the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[8][9]
Experimental Protocol: A Representative Procedure
This protocol describes a general procedure for the Suzuki coupling of a generic aryl bromide with a boronic ester derived from this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
Boronic ester of this compound (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or THF/Water)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, the boronic ester of this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
The following tables provide a summary of typical reaction parameters and expected outcomes for a Suzuki coupling reaction based on literature for similar cyclopropyl boronic acid derivatives.
Table 1: Representative Reaction Conditions for Suzuki Coupling
| Parameter | Condition |
| Aryl Halide | Aryl Bromide or Iodide |
| Boronic Acid Derivative | Ethyl 1-(boronyl)cyclopropanecarboxylate |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, Pd₂(dba)₃/t-Bu₃P |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1) |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Table 2: Hypothetical Yields for Suzuki Coupling with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Hypothetical Yield (%) |
| 1 | 4-Bromoanisole | Ethyl 1-(4-methoxyphenyl)cyclopropanecarboxylate | 85 |
| 2 | 3-Bromopyridine | Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate | 92 |
| 4 | Methyl 4-bromobenzoate | Ethyl 1-(4-(methoxycarbonyl)phenyl)cyclopropanecarboxylate | 80 |
Visual Representations
Diagram 1: General Mechanism of the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
References
- 1. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Compounds from Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopropane derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. Their rigid, three-dimensional structure can impart unique pharmacological properties to a molecule. "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" is a readily available achiral starting material that holds potential for conversion into valuable chiral synthons. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral compounds from this starting material, focusing on the well-established and highly effective method of enzymatic kinetic resolution.
While direct asymmetric synthesis from "this compound" is not widely reported, its structure as a primary alcohol makes it an excellent candidate for lipase-catalyzed kinetic resolution. This technique utilizes the enantioselectivity of lipases to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed ester, both in high enantiomeric purity.
These protocols are designed to serve as a robust starting point for researchers to develop a specific and optimized method for their needs.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent. In this case, a lipase enzyme will selectively catalyze the acylation of one enantiomer of racemic "this compound" at a much faster rate than the other. This results in a mixture of the acylated product of one enantiomer and the unreacted alcohol of the other enantiomer. At approximately 50% conversion, both the remaining starting material and the product can be isolated with high enantiomeric excess (ee).
The enantioselectivity of the process is quantified by the enantiomeric ratio (E-value), which is a measure of the ratio of the rates of reaction of the two enantiomers. A high E-value (typically >100) is indicative of an effective resolution.
Key Applications
The enantiomerically enriched products from this resolution, the chiral alcohol and its corresponding ester, can be used as versatile intermediates in the synthesis of a variety of complex molecules, including:
-
Pharmaceutical ingredients: Introduction of a chiral cyclopropyl moiety can enhance the binding affinity and selectivity of drug candidates.
-
Agrochemicals: Chiral pesticides and herbicides can exhibit improved efficacy and reduced environmental impact.
-
Chiral ligands: The resolved products can be further modified to create novel ligands for asymmetric catalysis.
Experimental Protocols
This section details the protocols for the screening of lipases and a preparative scale kinetic resolution of racemic "this compound".
Protocol 1: Screening of Lipases for Optimal Performance
Objective: To identify the most effective lipase, acyl donor, and solvent for the kinetic resolution of racemic "this compound".
Materials:
-
Racemic this compound
-
A selection of immobilized lipases (e.g., Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase (Amano PS-IM), Candida rugosa Lipase)
-
Acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate)
-
Anhydrous organic solvents (e.g., hexane, methyl tert-butyl ether (MTBE), toluene, tetrahydrofuran (THF))
-
Small reaction vials (e.g., 2 mL glass vials with screw caps)
-
Magnetic stirrer or orbital shaker
-
Analytical equipment for chiral analysis (e.g., Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
To a series of labeled 2 mL vials, add racemic this compound (e.g., 14.4 mg, 0.1 mmol, 1 equivalent).
-
To each vial, add 1 mL of the chosen anhydrous organic solvent.
-
Add the selected acyl donor (e.g., vinyl acetate, 2 equivalents).
-
To each vial, add the lipase to be screened (e.g., 10-20 mg).
-
Seal the vials and place them on a magnetic stirrer or orbital shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
For each aliquot, filter out the enzyme (e.g., using a syringe filter) and dilute the sample with a suitable solvent for chiral GC or HPLC analysis.
-
Analyze the samples to determine the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Calculate the enantiomeric ratio (E-value) for each set of conditions to identify the optimal enzyme, acyl donor, and solvent combination.
Protocol 2: Preparative Scale Kinetic Resolution
Objective: To resolve a larger quantity of racemic "this compound" using the optimized conditions from the screening protocol.
Materials:
-
Racemic this compound (e.g., 1.44 g, 10 mmol)
-
Optimized immobilized lipase
-
Optimized acyl donor
-
Optimized anhydrous organic solvent
-
Reaction flask (e.g., 100 mL round-bottom flask)
-
Magnetic stirrer and temperature-controlled bath
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.44 g, 10 mmol).
-
Add the optimized anhydrous organic solvent (e.g., 50 mL).
-
Add the optimized acyl donor (e.g., 1.5-2.0 equivalents).
-
Add the optimized immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Stir the reaction mixture at the optimized temperature.
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Separate the resulting mixture of the enantioenriched alcohol and ester by silica gel column chromatography.
Data Presentation
The following table summarizes hypothetical but realistic data from a lipase screening experiment for the kinetic resolution of racemic "this compound".
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | E-value |
| 1 | Novozym 435 | Vinyl Acetate | Hexane | 8 | 51 | >99 | 97 | >200 |
| 2 | Novozym 435 | Isopropenyl Acetate | Hexane | 12 | 49 | 96 | >99 | 180 |
| 3 | Novozym 435 | Vinyl Acetate | MTBE | 6 | 52 | >99 | 96 | >200 |
| 4 | Amano PS-IM | Vinyl Acetate | Hexane | 24 | 48 | 95 | 98 | 150 |
| 5 | C. rugosa | Vinyl Acetate | Hexane | 24 | 35 | 54 | 98 | 25 |
Note: This data is illustrative. Actual results will depend on the specific reaction conditions and the purity of the reagents.
Visualization of Workflow and Reaction Pathway
Caption: Workflow for a typical lipase-catalyzed kinetic resolution experiment.
Caption: Simplified mechanism of lipase-catalyzed transesterification.
Application Notes and Protocols: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a valuable chiral building block in organic synthesis, prized for its rigid cyclopropane scaffold and versatile functional groups. The presence of a primary alcohol and an ethyl ester on a stereodefined cyclopropane ring allows for a variety of synthetic manipulations, making it an attractive starting material for the synthesis of complex molecules, including pharmaceutical intermediates. These application notes provide an overview of the key applications of this building block and detailed protocols for its use.
The strategic placement of the hydroxyl and ester functionalities allows for selective transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle for etherification or esterification to introduce further complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or the ester itself can be reduced.
One of the notable, albeit less documented, applications of this compound is its potential role as a ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This suggests its utility not only as a structural component but also as a directing group or part of a catalyst complex in stereoselective transformations.
Synthetic Applications and Protocols
Transformation of Functional Groups
The primary alcohol and ethyl ester groups of this compound are amenable to a range of standard organic transformations. These reactions allow for the elaboration of the chiral cyclopropane core into more complex structures.
a) Oxidation of the Hydroxyl Group to a Carboxylic Acid
The primary alcohol can be oxidized to the corresponding carboxylic acid. A common and efficient method for this transformation is the use of Jones reagent or other chromium-based oxidants. For a more environmentally benign approach, TEMPO-catalyzed oxidation can be employed.
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Materials:
-
This compound (1.0 eq)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 eq)
-
Sodium hypochlorite (NaOCl) solution (1.2 eq)
-
Sodium chlorite (NaClO₂) (1.5 eq)
-
Phosphate buffer (pH 7)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
-
Procedure:
-
Dissolve this compound in a mixture of acetonitrile and phosphate buffer.
-
Add TEMPO to the solution.
-
In a separate flask, prepare a solution of sodium chlorite in water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and simultaneously add the sodium hypochlorite solution and the sodium chlorite solution to the reaction mixture, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by column chromatography.
-
b) Hydrolysis of the Ethyl Ester
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible and proceeds to completion.[3][4]
Experimental Protocol: Basic Ester Hydrolysis
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.5 eq)
-
Ethanol/Water mixture (e.g., 3:1)
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add sodium hydroxide pellets and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid.
-
Table 1: Summary of Functional Group Transformations
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
| Oxidation | TEMPO, NaOCl, NaClO₂, CH₃CN/buffer | 1-(Carboxy)cyclopropanecarboxylic acid ethyl ester | 85-95 |
| Ester Hydrolysis | NaOH or KOH, EtOH/H₂O, reflux | 1-(Hydroxymethyl)cyclopropanecarboxylic acid | >90 |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Use as a Ligand in Suzuki-Miyaura Coupling
While specific protocols are not widely published, the assertion that this compound can act as a ligand in Suzuki coupling suggests its potential to coordinate with a palladium catalyst.[1][2] The hydroxyl group could act as a hemilabile ligand, coordinating to the metal center and potentially influencing the stereochemical outcome or the efficiency of the reaction. A general protocol for a ligand-free or ligand-assisted Suzuki-Miyaura coupling is provided below as a starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
-
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound (as potential ligand, 4-10 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Toluene/Water or Dioxane/Water mixture (as solvent)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, and base.
-
Add the palladium acetate and this compound (if used).
-
Degas the solvent mixture (e.g., by bubbling with argon for 15-20 minutes) and add it to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Table 2: Generic Suzuki-Miyaura Coupling Parameters
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
| Temperature | Room Temperature to 120 °C |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Conclusion
This compound serves as a versatile chiral building block for the synthesis of complex molecules. Its readily transformable functional groups provide multiple avenues for structural elaboration. While its application as a ligand in cross-coupling reactions is an intriguing possibility that warrants further investigation, its primary utility lies in the stereocontrolled introduction of a cyclopropane moiety. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this valuable chiral intermediate. Further research into its applications, particularly in asymmetric catalysis, could unveil new and powerful synthetic methodologies.
References
Application Notes and Protocols for the Stereoselective Synthesis of Novel Derivatives from Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of novel chiral derivatives starting from ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. The methodologies outlined below are based on established stereoselective transformations and have been adapted for this specific substrate. These protocols can serve as a valuable starting point for the synthesis of new chemical entities for applications in drug discovery and materials science.
Enzymatic Kinetic Resolution of (±)-Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. Lipases are commonly used for the stereoselective acylation of racemic alcohols, providing access to both enantiomers of the starting material in high enantiomeric excess.
Application Note: This protocol describes the kinetic resolution of racemic this compound via lipase-catalyzed transesterification. This method yields the slower-reacting (R)-enantiomer of the alcohol and the corresponding (S)-ester.
Experimental Protocol: Lipase-Catalyzed Acetylation
-
Preparation: In a dry flask, dissolve racemic this compound (1.0 eq) in an anhydrous organic solvent (e.g., toluene or THF, 0.1 M solution).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate (2.0-3.0 eq).
-
Enzyme Addition: Add an immobilized lipase, for instance, Novozym 435 (Candida antarctica lipase B, 20-50 mg per mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting mixture of the unreacted alcohol and the acetylated product can be separated by silica gel column chromatography.
Quantitative Data
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. (%) of Alcohol | e.e. (%) of Ester |
| 1 | Novozym 435 | Vinyl Acetate | Toluene | 24 | ~50 | >99 (R) | >99 (S) |
| 2 | Amano Lipase AK | Acetic Anhydride | THF | 36 | ~48 | >95 (R) | >95 (S) |
| 3 | Pseudomonas cepacia Lipase | Ethyl Acetate | Diisopropyl ether | 48 | ~52 | >98 (R) | >97 (S) |
Note: The data presented is representative for enzymatic resolutions of similar substrates and may need to be optimized for this compound.
Workflow Diagram
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Stereoselective Oxidation of the Hydroxymethyl Group
The selective oxidation of the primary alcohol to a chiral aldehyde or carboxylic acid can be a key step in the synthesis of more complex derivatives. Utilizing a chiral catalyst or reagent can achieve this transformation with high stereoselectivity.
Application Note: This protocol outlines a diastereoselective oxidation of one enantiomer of this compound to the corresponding aldehyde using a TEMPO-based catalytic system. The existing stereocenter is expected to influence the approach of the oxidant, leading to a diastereoselective process.
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Preparation: To a solution of enantiomerically enriched this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2, 0.1 M), add TEMPO (0.1 eq).
-
Co-oxidant: Add a co-oxidant, for example, (diacetoxyiodo)benzene (PhI(OAc)2, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by silica gel column chromatography.
Quantitative Data
| Entry | Starting Enantiomer | Oxidant System | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R) | TEMPO/PhI(OAc)2 | CH2Cl2 | 85-95 | >95:5 |
| 2 | (S) | TEMPO/NCS | CH2Cl2 | 80-90 | >95:5 |
| 3 | (R) | Dess-Martin Periodinane | CH2Cl2 | 90-98 | >98:2 |
Note: The diastereomeric ratio will depend on the directing effect of the cyclopropane ring and the ethyl ester group. The data is estimated based on similar diastereoselective oxidations.
Signaling Pathway Diagram
Caption: Proposed pathway for the diastereoselective TEMPO-catalyzed oxidation.
Stereospecific Amination via the Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry if the carbon were a stereocenter. In this case, it provides a reliable method for introducing a nitrogen-containing moiety.
Application Note: This protocol describes the stereospecific conversion of the hydroxymethyl group to an amino group via a two-step sequence involving a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection.
Experimental Protocol: Mitsunobu Amination
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve enantiomerically pure this compound (1.0 eq), triphenylphosphine (PPh3, 1.5 eq), and a nitrogen nucleophile such as phthalimide (1.5 eq) in anhydrous THF (0.1 M).
-
Reagent Addition: Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting alcohol.
-
Work-up: Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography to obtain the phthalimide derivative.
-
Deprotection: Dissolve the purified phthalimide derivative in ethanol and add hydrazine hydrate (4.0-5.0 eq). Heat the mixture to reflux for 2-4 hours.
-
Isolation: After cooling, filter the precipitate (phthalhydrazide) and concentrate the filtrate. The crude amine can be further purified by an acid-base extraction or chromatography.
Quantitative Data
| Entry | Nucleophile | Reagent | Solvent | Yield (Step 1, %) | Yield (Step 2, %) |
| 1 | Phthalimide | DEAD | THF | 80-90 | 85-95 |
| 2 | Di-tert-butyl iminodicarboxylate | DIAD | Toluene | 75-85 | >95 (acidic deprotection) |
| 3 | Hydrazoic acid (generated in situ) | DEAD | THF | 70-80 (azide) | >95 (reduction) |
Note: Yields are estimated based on Mitsunobu reactions with similar primary alcohols.
Logical Relationship Diagram
Caption: Logical workflow for the synthesis of the corresponding amine via the Mitsunobu reaction.
Application Notes and Protocols: Ethyl 1-(hydroxymethyl)cyclopropanboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclopropane-containing fragments, exemplified by molecules structurally related to Ethyl 1-(hydroxymethyl)cyclopropanboxylate, in fragment-based drug discovery (FBDD). The content herein is based on the successful discovery of potent and selective inhibitors for Anaplastic Lymphoma Kinase (ALK), a clinically relevant cancer target.[1][2][3]
Introduction to Cyclopropane Fragments in FBDD
The cyclopropane motif is a valuable scaffold in medicinal chemistry due to its unique structural and electronic properties.[4][5] Its inherent three-dimensionality and conformational rigidity offer a distinct advantage in exploring protein binding pockets compared to more traditional flat aromatic fragments. The inclusion of a cyclopropyl group can lead to improved metabolic stability, enhanced potency, and better control over molecular shape.[4][5] Ethyl 1-(hydroxymethyl)cyclopropanboxylate and its derivatives, containing both hydrogen bond donor/acceptor capabilities and a rigid 3D core, represent an attractive starting point for FBDD campaigns against various protein targets, including kinases.
Case Study: Discovery of Novel ALK Inhibitors
An excellent example of the successful application of cyclopropane-containing fragments is the discovery of novel inhibitors of Anaplastic Lymphoma Kinase (ALK).[1][2][3] ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).[6] The following sections detail a representative FBDD workflow, from initial fragment screening to lead optimization, inspired by this successful campaign.
Data Presentation
The following tables summarize the quantitative data for a series of fragments and their optimized derivatives targeting ALK. This data highlights the process of fragment growing and optimization to achieve potent and selective inhibitors.
Table 1: Initial Fragment Screening Hits and Analogs against ALK [2]
| Fragment ID | Structure | ALK IC50 (µM) | Ligand Efficiency (LE) |
| F-1 | 3-(3-methyl-1H-pyrazol-5-yl)pyridine | 220 | 0.42 |
| F-2 | 4-(3-methyl-1H-pyrazol-5-yl)pyridine | >300 | - |
| F-3 | 1-phenyl-3-(trifluoromethyl)-1H-pyrazole | >300 | - |
| F-7 | 3-cyanophenylboronic acid | 51 | 0.49 |
| F-8 | 3-(trifluoromethyl)phenylboronic acid | 60 | 0.45 |
| F-13 | 4-cyano-3-pyridinylboronic acid | 130 | 0.38 |
LE was calculated using the formula: LE = 1.37 * pIC50 / N, where N is the number of heavy atoms.[2]
Table 2: Optimization of Cyclopropane-Containing Inhibitors against ALK [2]
| Compound ID | Structure | ALK IC50 (nM) | TrkA IC50 (nM) | Selectivity (TrkA/ALK) | Ligand Efficiency (LE) |
| 1 | 290 | 1600 | 5.5 | 0.33 | |
| 5 | 81 | 1400 | 17.3 | 0.35 | |
| 9 | 29 | 490 | 16.9 | 0.37 | |
| 12 | 18 | 3200 | 177.8 | 0.38 |
TrkA (Tropomyosin receptor kinase A) is a related kinase used to assess selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments in a typical FBDD campaign utilizing cyclopropane fragments.
Fragment Library Design and Preparation
A well-designed fragment library is crucial for a successful FBDD campaign. For targeting kinase ATP-binding sites, the library should contain fragments with features known to interact with the hinge region, such as hydrogen bond donors and acceptors, as well as moieties that can probe deeper into the pocket.
-
Protocol:
-
Select a diverse set of low molecular weight compounds (typically < 300 Da) that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors < 3, H-bond acceptors < 3).
-
Include a subset of fragments containing the cyclopropane scaffold with varied substitution patterns to explore 3D space. Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate would be a suitable candidate for such a library.
-
Ensure high purity of all fragments (>95%) by NMR or LC-MS.
-
Prepare high-concentration stock solutions (e.g., 100 mM in DMSO) in 96- or 384-well plates for screening.
-
Biochemical Assay for IC50 Determination
A robust and sensitive biochemical assay is required to measure the inhibitory activity of the weakly binding fragments.
-
Protocol: ALK Kinase Inhibition Assay [2]
-
Reagents: Recombinant human ALK kinase domain, ATP, biotinylated peptide substrate, Lance Ultra ULight™-labeled anti-phosphotyrosine antibody, and Europium-labeled streptavidin.
-
Procedure: a. Dispense 2 µL of the test compound (from serial dilutions) into a 384-well plate. b. Add 4 µL of the ALK enzyme solution and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding 4 µL of a mixture of ATP and the biotinylated peptide substrate. d. Incubate for 1 hour at room temperature. e. Stop the reaction by adding 5 µL of EDTA solution. f. Add 5 µL of the detection mixture (ULight™-labeled antibody and Europium-labeled streptavidin). g. Incubate for 1 hour at room temperature. h. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to controls. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation using graphing software.
-
Biophysical Screening: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design and the fragment-to-lead optimization process.
-
Protocol: Co-crystallization of ALK with a Cyclopropane Fragment [2]
-
Protein Preparation: Express and purify the ALK kinase domain to >95% purity.
-
Crystallization: a. Mix the purified ALK protein with a 5-fold molar excess of the cyclopropane-containing inhibitor. b. Set up sitting or hanging drop vapor diffusion crystallization trials using a variety of commercially available or in-house screens. c. Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Crystal Soaking (Alternative Method): a. Grow apo-ALK crystals under similar conditions. b. Prepare a soaking solution containing the fragment at a high concentration (e.g., 10 mM) in a cryoprotectant-compatible buffer. c. Transfer the apo-crystals to the soaking solution and incubate for a defined period (e.g., a few hours to overnight).
-
Data Collection and Structure Determination: a. Harvest the crystals and flash-cool them in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data and solve the crystal structure by molecular replacement using a known ALK structure as a search model. d. Refine the structure and model the bound fragment into the electron density.
-
Visualizations
FBDD Workflow for ALK Inhibitor Discovery
References
- 1. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enhancing Metabolic Stability in Drug Candidates with Cyclopropane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of developing novel therapeutics, achieving optimal metabolic stability is a critical hurdle in drug discovery. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising drug candidates. One effective strategy to mitigate these challenges is the incorporation of cyclopropane scaffolds into the molecular structure of a drug candidate.
The unique structural and electronic properties of the cyclopropane ring make it an attractive tool for medicinal chemists. Its inherent rigidity can lock a molecule into a bioactive conformation, enhancing potency and selectivity.[1][2] Furthermore, the high C-H bond dissociation energy of the cyclopropane ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[3] This increased resistance to metabolism can significantly improve a compound's pharmacokinetic profile, leading to a longer half-life and improved oral bioavailability.[4][5]
These application notes provide a comprehensive guide for researchers on the strategic incorporation of cyclopropane scaffolds to enhance the metabolic stability of drug candidates. We present detailed experimental protocols for the synthesis of cyclopropane-containing molecules and for assessing their metabolic stability. Additionally, we include a compilation of quantitative data from case studies to illustrate the tangible benefits of this approach.
Benefits of Incorporating Cyclopropane Scaffolds
The introduction of a cyclopropane moiety can offer several advantages in drug design:
-
Blocking Metabolic Hotspots: Cyclopropane rings can be strategically placed to shield metabolically labile sites within a molecule from enzymatic degradation.
-
Increased Half-Life and Exposure: By reducing the rate of metabolism, the in vivo half-life of a drug can be extended, leading to greater overall exposure.[6]
-
Reduced Clearance: A lower rate of metabolism translates to decreased clearance of the drug from the body.[4]
-
Improved Bioavailability: Enhanced metabolic stability can contribute to higher oral bioavailability by reducing first-pass metabolism in the liver.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency.[1][2]
Data Presentation: Quantitative Impact of Cyclopropanation on Metabolic Stability
The following tables summarize quantitative data from various studies, demonstrating the improvement in metabolic stability upon incorporation of a cyclopropane scaffold.
Table 1: In Vitro Metabolic Stability of Model Amides in Human Liver Microsomes
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclopropane | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| Butenafine Analog | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| Tebutam Analog | tert-Butyl | 57 |
| CF3-Cyclopropane | 107 |
Data sourced from Mykhailiuk et al. (2024).
Table 2: Metabolic Stability of a PARP Inhibitor in Human Liver Microsomes
| Compound | In Vitro Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (μL/min/mg) |
| Talazoparib (contains a cyclopropane moiety) | 72.7 | 9.59 |
Data sourced from Al-Attas et al. (2020).[7] This table provides data for a drug containing a cyclopropane scaffold, illustrating its slow metabolism.
Table 3: Pharmacokinetic Parameters of Hepatitis C Virus (HCV) Protease Inhibitors
| Drug | Key Structural Moiety | Elimination Half-Life (t1/2) (hours) | Primary Metabolism Route |
| Boceprevir | Cyclopropyl-fused proline | ~3.4 | Aldo-keto reductase and CYP3A4/5[2] |
| Grazoprevir | Cyclopropane | ~31 | Primarily CYP3A[8] |
This table presents pharmacokinetic data for approved drugs containing cyclopropane scaffolds, highlighting their diverse metabolic profiles and generally favorable half-lives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of cyclopropane-containing compounds and for the evaluation of their metabolic stability.
Synthesis of Cyclopropane Scaffolds
The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[9][10]
Materials:
-
Alkene substrate
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Preparation of the Zinc Reagent (if using Zn(Cu)): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the zinc-copper couple. Gently heat the flask with a heat gun under vacuum to activate the zinc. Allow the flask to cool to room temperature.
-
Reaction Setup: To the flask containing the activated zinc-copper couple (or diethylzinc), add anhydrous diethyl ether or DCM.
-
Addition of Reagents: To the stirred suspension, add the alkene substrate. Then, add diiodomethane dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or DCM (3 x volume).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane derivative.
Transition metal-catalyzed cyclopropanation, particularly with rhodium catalysts, offers a versatile and efficient method for the synthesis of a wide range of cyclopropanes, including those with functional groups that may not be compatible with the Simmons-Smith reaction.[11]
Materials:
-
Alkene substrate
-
Diazo compound (e.g., ethyl diazoacetate)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkene substrate and the rhodium(II) catalyst in the anhydrous, degassed solvent.
-
Slow Addition of Diazo Compound: Using a syringe pump, add a solution of the diazo compound in the same solvent to the reaction mixture over a period of several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (often room temperature). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the cyclopropanated product.
Metabolic Stability Assays
This assay is a common in vitro method to assess the metabolic stability of a compound, primarily by phase I enzymes like cytochrome P450s.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution. Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing the internal standard.
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes.
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test compound
-
Acetonitrile (ACN) with internal standard (IS)
-
Incubator (37 °C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Cell Plating:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer in the incubator.
-
-
Incubation:
-
Prepare a solution of the test compound in the incubation medium.
-
Remove the plating medium from the cells and add the medium containing the test compound.
-
-
Time Points: At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect aliquots of the incubation medium.
-
Sample Processing:
-
Immediately quench the metabolic activity in the collected samples by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate any cellular debris.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of human liver enzymes involved in the biotransformation of boceprevir, a hepatitis C virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC-MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
Application Notes and Protocols for the Design of Novel PROTACs Using Cyclopropane Derivatives as Linker Elements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to a POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is a growing interest in developing more rigid and conformationally constrained linkers to improve therapeutic properties.[4]
This document outlines the rationale and provides detailed protocols for the design and synthesis of novel PROTACs incorporating cyclopropane derivatives into the linker. The unique structural and chemical properties of the cyclopropane ring offer compelling advantages for optimizing PROTAC performance.
Rationale for Using Cyclopropane Derivatives in PROTAC Linkers
The incorporation of cyclopropane moieties into PROTAC linkers is a promising strategy to address some of the challenges in PROTAC design, such as poor cell permeability and metabolic instability. The key advantages include:
-
Increased Rigidity and Conformational Control: The cyclopropane ring is a rigid structural element that can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing the formation and stability of the ternary complex between the POI and the E3 ligase.[5][6] This can lead to improved degradation potency.
-
Enhanced Metabolic Stability: The cyclopropane group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the in vivo half-life and overall exposure of the PROTAC.[5][6]
-
Improved Physicochemical Properties: Cyclopropane derivatives can influence a molecule's lipophilicity and membrane permeability. By replacing more flexible and often more lipophilic alkyl chains, cyclopropane-containing linkers may help to optimize the balance between solubility and permeability, which is crucial for oral bioavailability.[7]
Signaling Pathway: General PROTAC-Mediated Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC molecule, which is applicable to PROTACs with cyclopropane-containing linkers. The PROTAC facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly functionalized donor-acceptor cyclopropanes applied toward the synthesis of the Melodinus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient Synthesis of Functionalized Cyclopropa[ c]coumarin-1a-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the common route involving the selective reduction of diethyl 1,1-cyclopropanedicarboxylate.
Issue 1: Low to no conversion of the starting diester.
-
Question: I am not observing any significant consumption of my starting material, diethyl 1,1-cyclopropanedicarboxylate, during the reduction reaction. What could be the problem?
-
Answer: Low or no conversion can stem from several factors related to the reagents and reaction conditions. A primary cause is often the quality and handling of the reducing agent.
-
Reagent Quality: Lithium aluminum hydride (LAH) and Diisobutylaluminum hydride (DIBAL-H) are highly sensitive to moisture and air. Ensure that the reducing agent is fresh and has been stored under an inert atmosphere.
-
Reaction Setup: The reaction must be carried out under strictly anhydrous conditions using dried glassware and inert gas (argon or nitrogen) atmosphere. Any moisture will quench the reducing agent.
-
Temperature: For selective mono-reduction, the reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C). If the temperature is too high, it can lead to over-reduction or side reactions. Conversely, if the temperature is too low for the specific reducing agent, the reaction may not initiate.
-
Solvent: Ensure the use of anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
-
Issue 2: Over-reduction to the diol byproduct, 1,1-bis(hydroxymethyl)cyclopropane.
-
Question: My reaction is producing a significant amount of the diol byproduct, and I am struggling to isolate the desired mono-alcohol. How can I improve the selectivity?
-
Answer: Achieving selective mono-reduction of a diester is a common challenge. The formation of the diol indicates that the reduction is proceeding too far.
-
Choice of Reducing Agent: While LAH is a powerful reducing agent, it can be difficult to control for selective mono-reduction. DIBAL-H is often a better choice for this transformation as it can be more selective at low temperatures.
-
Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent. Using a slight excess (1.0-1.2 equivalents) is often sufficient. A large excess will favor the formation of the diol.
-
Temperature Control: Maintaining a low temperature is crucial for selectivity. Reactions with DIBAL-H are often performed at -78 °C.
-
Slow Addition: Add the reducing agent dropwise to the solution of the diester at a low temperature to maintain control over the reaction.
-
Issue 3: Difficult purification of the desired product.
-
Question: I am having trouble separating this compound from the unreacted starting material and the diol byproduct. What purification strategies are effective?
-
Answer: The similar polarities of the starting material, product, and diol byproduct can make purification by column chromatography challenging.
-
Column Chromatography: Use a high-quality silica gel and a carefully selected eluent system. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can help to separate the components.
-
Thin Layer Chromatography (TLC): Before attempting column chromatography, optimize the separation on TLC plates to identify the best solvent system. Staining with potassium permanganate can help visualize the alcohol-containing products.
-
Distillation: If the boiling points of the components are sufficiently different, vacuum distillation could be a viable purification method. The boiling point of this compound is reported to be 90-94 °C at 8 Torr[1].
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method involves the selective mono-reduction of diethyl 1,1-cyclopropanedicarboxylate. This starting material can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane.
Q2: What are the key challenges in the selective reduction of diethyl 1,1-cyclopropanedicarboxylate?
A2: The primary challenges are achieving high selectivity for the mono-alcohol product and avoiding the over-reduction to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane. Purification of the desired product from the starting material and the diol byproduct can also be difficult.
Q3: Which reducing agents are recommended for the selective mono-reduction?
A3: Diisobutylaluminum hydride (DIBAL-H) is often preferred for its higher selectivity in the partial reduction of esters at low temperatures. While Lithium aluminum hydride (LAH) can be used, controlling the reaction to favor the mono-reduction is more challenging.
Q4: Are there any alternative synthetic routes to consider?
A4: An alternative approach could involve the Simmons-Smith cyclopropanation of an appropriate acrylate derivative, followed by functional group manipulations. However, the selective reduction of the readily available diethyl 1,1-cyclopropanedicarboxylate is a more direct route. The Simmons-Smith reaction is a versatile method for forming cyclopropane rings from alkenes.[2][3][4]
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Typical Reaction Temperature | Key Advantages | Key Disadvantages |
| Lithium aluminum hydride (LAH) | 0 °C to room temperature | High reactivity, readily available | Difficult to control for selective mono-reduction, highly reactive with protic solvents |
| Diisobutylaluminum hydride (DIBAL-H) | -78 °C to 0 °C | Higher selectivity for partial ester reduction | More expensive than LAH, sensitive to air and moisture |
Experimental Protocols
Protocol 1: Selective Mono-reduction of Diethyl 1,1-cyclopropanedicarboxylate using DIBAL-H
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq.) in anhydrous toluene to a dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add a solution of DIBAL-H in toluene (1.0-1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol, followed by water and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir until two clear layers are observed. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the synthesis and troubleshooting of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Purification techniques for polar cyclopropane compounds like "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of polar cyclopropane compounds, focusing on "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar cyclopropane compounds like this compound?
A1: The primary challenges stem from the compound's polarity, attributed to the hydroxyl and ester functional groups. These groups can lead to strong interactions with polar stationary phases like silica gel, potentially causing issues such as:
-
Poor Separation: The compound may adhere strongly to the silica, resulting in broad peaks and poor resolution from polar impurities.
-
Tailing Peaks: Strong analyte-stationary phase interactions can lead to asymmetrical peak shapes, making fraction collection and quantification difficult.
-
On-Column Degradation: The slightly acidic nature of standard silica gel can potentially catalyze the degradation of sensitive molecules, including strained cyclopropane rings.
-
Low Recovery: Strong binding to the column can result in incomplete elution of the product, leading to lower yields.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: Several techniques can be employed, with the choice depending on the scale of purification and the nature of the impurities.
-
Flash Chromatography (Normal-Phase): This is a common technique for routine purification. However, due to the polarity of the target compound, careful selection of the solvent system is crucial to achieve good separation. Deactivation of the silica gel may be necessary in some cases.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a nonpolar stationary phase and a polar mobile phase. It can be effective for polar compounds that are poorly retained in normal-phase chromatography.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent with a small amount of aqueous buffer. This technique can provide excellent retention and separation for compounds that are not well-retained by RP-HPLC.[1][2][3]
-
Mixed-Mode Chromatography (MMC): This advanced technique employs stationary phases with multiple functionalities (e.g., reversed-phase and ion-exchange), offering unique selectivity for complex mixtures of polar and nonpolar compounds.[4][5]
Q3: How can I improve the separation of my polar cyclopropane compound during silica gel flash chromatography?
A3: To enhance separation and mitigate issues like peak tailing on silica gel, consider the following:
-
Solvent System Optimization: Use a more polar solvent system to reduce the compound's retention. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes, gradually increasing the proportion of a more polar solvent like methanol or isopropanol.[6] For very polar compounds, a dichloromethane/methanol system can be effective.
-
Use of Additives: Adding a small amount of a modifier to the mobile phase can significantly improve peak shape. For compounds with hydroxyl groups, adding a small percentage of an alcohol can help to reduce tailing. If your compound is sensitive to acid, adding a small amount of a non-nucleophilic base like triethylamine can neutralize the acidic sites on the silica gel.
-
Silica Gel Deactivation: Pre-treating the silica gel with a base, such as triethylamine, can reduce the acidity of the stationary phase and minimize undesirable interactions.
-
Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the separation, can help to elute the compound in a sharper band and improve resolution from impurities.
Q4: When should I consider using preparative HPLC instead of flash chromatography?
A4: Preparative HPLC is generally preferred over flash chromatography in the following scenarios:
-
High-Purity Requirements: When very high purity (>99%) is essential, such as for analytical standards or compounds intended for biological testing.[7][8]
-
Difficult Separations: For separating isomers or closely related impurities that cannot be resolved by flash chromatography.
-
Small-Scale Purification: When dealing with small quantities of material (milligrams or less), where the higher resolution of HPLC is advantageous.[9]
-
Method Scalability: HPLC methods can often be scaled up from analytical to preparative scale with good predictability.[7][9]
Q5: Can crystallization be used to purify this compound?
A5: Crystallization is a powerful purification technique for solid compounds. If "this compound" can be obtained as a solid, crystallization could be a highly effective and scalable purification method. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.
Troubleshooting Guides
Issue 1: Poor or No Elution from Silica Gel Column
| Possible Cause | Troubleshooting Steps |
| Solvent system is not polar enough. | Increase the polarity of the eluent. Start with a higher percentage of ethyl acetate in hexanes, and if necessary, add a small amount of methanol (e.g., 1-5%). |
| Strong interaction with acidic silica. | Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (0.1-1%). |
| Compound is too polar for normal-phase chromatography. | Consider switching to a different purification technique such as reversed-phase chromatography or HILIC. |
Issue 2: Significant Peak Tailing in Flash Chromatography
| Possible Cause | Troubleshooting Steps |
| Strong hydrogen bonding between the hydroxyl group and silica. | Add a small amount of an alcohol (e.g., methanol or isopropanol) to the mobile phase to compete for binding sites on the silica. |
| Secondary interactions with acidic silanol groups. | Add a small amount of a non-nucleophilic base like triethylamine to the eluent to neutralize the silica surface. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a rule of thumb, the loading capacity is typically 1-10% of the silica gel weight, depending on the separation difficulty. |
Issue 3: Co-elution of Impurities
| Possible Cause | Troubleshooting Steps |
| Similar polarity of the product and impurity. | Optimize the solvent system. Test different solvent combinations in thin-layer chromatography (TLC) to find a system that provides better separation. |
| Insufficient column length or resolution. | Use a longer column or a finer mesh silica gel to increase the number of theoretical plates and improve resolution. |
| Inappropriate chromatography technique. | If optimization of flash chromatography fails, switch to a higher resolution technique like preparative HPLC. |
Experimental Protocols
Protocol 1: Flash Chromatography of this compound
Objective: To provide a general procedure for the purification of this compound using normal-phase flash chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Crude this compound
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation. If the compound does not move from the baseline, gradually increase the polarity by increasing the ethyl acetate content or by adding a small percentage of methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Begin elution with the solvent system determined by TLC. If using a gradient, start with a less polar mixture and gradually increase the polarity. For example, start with 80:20 hexanes:ethyl acetate and gradually increase to 50:50 hexanes:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data (Illustrative Example):
| Parameter | Value |
| Crude Sample Weight | 1.0 g |
| Silica Gel Weight | 40 g |
| Column Dimensions | 40 mm x 300 mm |
| Eluent System | Gradient: 20% to 60% Ethyl Acetate in Hexanes |
| Yield of Pure Product | 0.85 g (85%) |
| Purity (by NMR) | >98% |
Protocol 2: Preparative RP-HPLC of this compound
Objective: To provide a general procedure for the high-purity purification of this compound using reversed-phase preparative HPLC.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 20 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Crude this compound
Procedure:
-
Method Development (Analytical Scale): Develop a separation method on an analytical C18 column. A typical starting point is a gradient of acetonitrile in water.
-
Sample Preparation: Dissolve the crude sample in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Preparative Run: Scale up the analytical method to the preparative column. Inject the sample and run the preparative HPLC method.
-
Fraction Collection: Collect fractions corresponding to the product peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Product Isolation: Combine the pure fractions and remove the solvents, for example, by lyophilization or rotary evaporation, to obtain the final product.
Quantitative Data (Illustrative Example):
| Parameter | Value |
| Crude Sample Weight | 100 mg |
| Column | C18, 20 mm x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 50% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 210 nm |
| Yield of Pure Product | 88 mg (88%) |
| Purity (by HPLC) | >99.5% |
Visualizations
Caption: A workflow diagram for selecting and troubleshooting purification techniques for polar cyclopropane compounds.
Caption: A logical relationship diagram for troubleshooting common issues in flash chromatography of polar compounds.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. biotage.com [biotage.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. helixchrom.com [helixchrom.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. shimadzu.com [shimadzu.com]
- 8. ijcpa.in [ijcpa.in]
- 9. lcms.cz [lcms.cz]
Optimizing reaction conditions for the synthesis of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound is typically achieved through a multi-step process. The most common and reliable method involves a two-step sequence:
-
Synthesis of Ethyl 1-formylcyclopropanecarboxylate: This intermediate can be synthesized via a titanium-mediated Claisen condensation.
-
Reduction of the formyl group: The aldehyde functionality in Ethyl 1-formylcyclopropanecarboxylate is then reduced to a primary alcohol to yield the final product.
Alternative routes that can be explored include:
-
Simmons-Smith cyclopropanation: This involves the reaction of a zinc carbenoid with ethyl 2-(hydroxymethyl)acrylate.[1][2] The hydroxyl group in the substrate can direct the stereochemistry of the cyclopropanation.[2]
-
Corey-Chaykovsky reaction: A sulfur ylide can be used to cyclopropanate a suitable precursor. This reaction is known for forming epoxides, aziridines, and cyclopropanes.[3][4]
-
Intramolecular Cyclization: Starting from a compound like ethyl 2-(bromomethyl)acrylate, an intramolecular cyclization can be induced to form the cyclopropane ring.
Q2: Which synthetic route is recommended for scalability and high yield?
A2: For scalability and reliable yields, the two-step route involving the synthesis and subsequent reduction of Ethyl 1-formylcyclopropanecarboxylate is often preferred. The synthesis of the analogous methyl ester is well-documented in Organic Syntheses, providing a solid foundation for this approach.[5]
Q3: What are the critical parameters to control during the synthesis of Ethyl 1-formylcyclopropanecarboxylate?
A3: The key to a successful synthesis of Ethyl 1-formylcyclopropanecarboxylate lies in the careful control of reaction conditions during the Ti-Claisen condensation. Important parameters include:
-
Temperature: The addition of titanium tetrachloride (TiCl4) should be performed at low temperatures (typically 5-10 °C) to control the exothermic reaction.[5]
-
Reagent Purity: The purity of all reagents, especially the titanium tetrachloride and the starting materials, is crucial for obtaining good yields and minimizing side reactions.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of moisture-sensitive reagents and intermediates.
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Potential side reactions include:
-
Polymerization: Acrylate derivatives can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Over-reduction: During the reduction of the formyl group, over-reduction to a methyl group is possible if harsh reducing agents or prolonged reaction times are used.
-
Ring-opening: The cyclopropane ring can be susceptible to opening under certain acidic or basic conditions, although it is generally stable under the conditions of the recommended synthetic routes.
Troubleshooting Guides
Problem 1: Low Yield of Ethyl 1-formylcyclopropanecarboxylate
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure dropwise addition of TiCl4 to maintain the optimal temperature range (5-10 °C).[5] - Verify the quality and stoichiometry of all reagents. - Extend the reaction time at 0 °C after the addition of all reagents.[5] |
| Degradation of reagents or intermediates | - Use freshly distilled solvents and reagents. - Maintain a strict inert atmosphere throughout the reaction. - Quench the reaction at low temperature as specified in the protocol. |
| Losses during workup | - Ensure complete extraction of the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). - Avoid vigorous shaking during extraction to prevent emulsion formation. If emulsions form, they can sometimes be broken by the addition of brine. |
Problem 2: Incomplete Reduction of Ethyl 1-formylcyclopropanecarboxylate
| Possible Cause | Troubleshooting Step |
| Insufficient reducing agent | - Recalculate and ensure the correct molar ratio of the reducing agent to the aldehyde. A slight excess of the reducing agent may be necessary. |
| Inactive reducing agent | - Use a fresh batch of the reducing agent. Sodium borohydride (NaBH4), for example, can degrade over time if not stored properly. |
| Low reaction temperature | - While the reaction is often performed at 0 °C to improve selectivity, allowing the reaction to slowly warm to room temperature may be necessary for completion. Monitor the reaction by TLC or GC-MS. |
Problem 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted starting material | - See "Problem 1" and "Problem 2" for troubleshooting low conversion. - Optimize purification methods, such as flash column chromatography, using an appropriate solvent system. |
| Side products from the formylation step | - Ensure rigorous purification of the intermediate, Ethyl 1-formylcyclopropanecarboxylate, before proceeding to the reduction step. Distillation under reduced pressure is often effective.[5] |
| Over-reduction product | - Use a milder reducing agent (e.g., NaBH4). - Carefully control the reaction temperature and time. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Methyl 1-formylcyclopropanecarboxylate (Adaptable for Ethyl Ester) [5]
| Parameter | Value |
| Reactants | Methyl acrylate, Ethyl formate, Titanium tetrachloride, Triethylamine |
| Solvent | Dichloromethane |
| Temperature (TiCl4 addition) | 5 - 10 °C |
| Reaction Time (post-addition) | 1 hour at 0 °C |
| Quenching | Water |
| Purification | Distillation under reduced pressure |
| Reported Yield | 69% |
Table 2: Comparison of Common Reducing Agents for Aldehyde to Alcohol Conversion
| Reducing Agent | Typical Solvent | Typical Temperature | Selectivity | Workup |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | 0 °C to RT | High for aldehydes over esters | Aqueous acid quench |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | 0 °C to RT | Reduces both aldehydes and esters | Careful quench with water and base |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | -78 °C to RT | Can be selective at low temperatures | Aqueous acid or Rochelle's salt quench |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-formylcyclopropanecarboxylate (Adapted from Organic Syntheses Procedure for Methyl Ester)[5]
-
To a stirred solution of ethyl acrylate (1.0 equiv) and ethyl formate (1.2 equiv) in anhydrous dichloromethane under an inert atmosphere, cool the mixture to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (2.2 equiv) dropwise, maintaining the internal temperature between 5-10 °C.
-
After the addition is complete, add triethylamine (2.4 equiv) dropwise while keeping the temperature below 15 °C.
-
Stir the dark orange reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow, dropwise addition of water, ensuring the temperature does not exceed 10 °C.
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Ethyl 1-formylcyclopropanecarboxylate as a colorless liquid.
Protocol 2: Reduction of Ethyl 1-formylcyclopropanecarboxylate
-
Dissolve Ethyl 1-formylcyclopropanecarboxylate (1.0 equiv) in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equiv) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~6-7.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Recommended two-step synthesis workflow for this compound.
References
Side reactions and byproduct formation in Simmons-Smith cyclopropanation
Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Simmons-Smith reaction?
The Simmons-Smith reaction is an organic chemical reaction that converts alkenes into cyclopropanes.[1][2] It involves an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu), which reacts with an alkene in a stereospecific manner.[2][3][4] This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[2][5]
Q2: What are the main advantages of the Simmons-Smith reaction?
The primary advantages of the Simmons-Smith reaction include its high stereospecificity, good functional group tolerance (compatible with alcohols, ethers, carbonyls, etc.), and the fact that it avoids the use of hazardous reagents like diazomethane.
Q3: What are the common modifications of the Simmons-Smith reaction?
Several modifications have been developed to improve the reactivity, scope, and safety of the original Simmons-Smith reaction. The most common are:
-
Furukawa Modification: This modification uses diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1][6] It is often faster, more reproducible, and particularly effective for unfunctionalized alkenes and cationically polymerizable olefins like vinyl ethers.[1][6]
-
Shi Modification: This modification employs trifluoroacetic acid (TFA) in conjunction with diethylzinc and diiodomethane. This generates a more nucleophilic zinc carbenoid, making it suitable for the cyclopropanation of electron-deficient alkenes.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of Cyclopropanated Product
A low or nonexistent yield of the desired product is a frequent issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | The activity of the zinc-copper couple is crucial for the reaction's success. It is highly recommended to use a freshly prepared and properly activated couple.[7] The use of ultrasound can also aid in the activation process.[8] |
| Poor Quality Diiodomethane | Impurities in diiodomethane can significantly inhibit the reaction. It is best to use freshly distilled or high-purity diiodomethane.[7] |
| Presence of Moisture or Air | The Simmons-Smith reaction is sensitive to both moisture and air.[7] Ensure all glassware is thoroughly oven-dried and the reaction is carried out under an inert atmosphere, such as argon or nitrogen.[7] |
| Low Substrate Reactivity | Electron-deficient alkenes are generally less reactive in the classic Simmons-Smith reaction. For these substrates, consider using a more reactive system like the Furukawa or Shi modification.[7] |
| Inadequate Stirring | In heterogeneous reactions involving the zinc-copper couple, efficient stirring is necessary to ensure good contact between the reagents. |
| Low Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature (in 5-10 °C increments) may improve the reaction rate. However, be cautious as higher temperatures can sometimes promote side reactions.[7] |
Issue 2: Formation of Significant Byproducts
The formation of byproducts can complicate purification and lower the yield of the desired cyclopropane.
| Byproduct/Side Reaction | Cause | Recommended Solution |
| Methylation of Heteroatoms | The electrophilic zinc carbenoid can methylate heteroatoms such as alcohols, especially with excess reagent or prolonged reaction times.[1] | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress to avoid unnecessarily long reaction times.[7] |
| Reaction with Allylic Thioethers | Diethylzinc and diiodomethane can react with allylic thioethers to form sulfur ylides, which can undergo a 2,3-sigmatropic rearrangement instead of cyclopropanation.[1] | Use an excess of the Simmons-Smith reagent if cyclopropanation of an alkene in the same molecule is desired.[1] |
| Lewis Acid-Catalyzed Side Reactions | The byproduct zinc iodide (ZnI₂) is a Lewis acid that can catalyze side reactions, particularly with acid-sensitive substrates.[1] | Add excess diethylzinc (in the Furukawa modification) to scavenge the ZnI₂ by forming the less acidic EtZnI.[1] Alternatively, quench the reaction with pyridine, which will also scavenge ZnI₂.[1] |
| Polymerization of Alkene | Cationically polymerizable alkenes, such as vinyl ethers, can undergo polymerization catalyzed by the Lewis acidic zinc species. | The Furukawa modification is often more suitable for these substrates.[1] |
| Formation of Methane, Ethane, Ethylene, and Polymethylene | The use of basic solvents like tetrahydrofuran and triethylamine can reduce the reactivity towards the alkene and lead to the formation of these gaseous byproducts and polymethylene.[3] | Use non-coordinating solvents such as diethyl ether or dichloromethane.[7] |
Experimental Protocols
Protocol 1: Preparation of a Highly Active Zinc-Copper Couple
This protocol is adapted from a literature procedure known to produce a very active zinc-copper couple.
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer, add zinc dust (35 g) to a rapidly stirred solution of copper(II) acetate monohydrate (2.0 g) in hot glacial acetic acid (50 mL).
-
Stir the mixture vigorously for 30 seconds.
-
Allow the zinc-copper couple to settle, then decant the acetic acid.
-
Wash the couple once with a fresh portion of acetic acid.
-
Wash the couple three times with diethyl ether.
-
The freshly prepared, moist couple is ready for immediate use. It is oxygen-sensitive and should be handled under an inert atmosphere.
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation of Cyclohexene
This protocol describes a general procedure for the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.
Materials:
-
Freshly prepared zinc-copper couple
-
Anhydrous diethyl ether
-
Cyclohexene
-
Diiodomethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add the freshly prepared zinc-copper couple. Add anhydrous diethyl ether to the flask.
-
Reagent Addition: Add cyclohexene to the stirred suspension. Then, add diiodomethane dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[7]
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[7]
Protocol 3: Furukawa Modification for the Cyclopropanation of an Allylic Alcohol
This protocol provides a general procedure for the cyclopropanation of an allylic alcohol using the Furukawa modification.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Diiodomethane (CH₂I₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane.[7]
-
Reagent Addition: Cool the solution to 0 °C. Slowly add the diethylzinc solution (e.g., 2.2 eq) dropwise.[7] Following this, add diiodomethane (e.g., 2.5 eq) dropwise to the reaction mixture at 0 °C.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[7]
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[7]
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by flash column chromatography.
Visualizations
Reaction Mechanism```dot
Caption: A general experimental workflow for the Simmons-Smith reaction.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. websites.umich.edu [websites.umich.edu]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Cyclopropyl Boronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions to help you improve the yield and efficiency of your palladium-catalyzed cross-coupling reactions involving cyclopropyl boronic esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: Why is my Suzuki-Miyaura coupling with a cyclopropyl boronic ester resulting in low to no yield?
Several factors can contribute to poor or no product formation. The most common culprits are the instability of the cyclopropyl boronic acid derivative, suboptimal reaction conditions, or an inactive catalyst.[1] A significant side reaction to consider is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of cyclopropane instead of the desired coupled product.[1][2]
Troubleshooting Steps:
-
Reagent Stability: Cyclopropyl boronic acids can be unstable.[1] Consider using more stable derivatives like potassium cyclopropyltrifluoroborate or MIDA boronates, which are often crystalline, air-, and moisture-stable solids.[1] These derivatives can release the boronic acid in situ during the reaction.[1]
-
Catalyst and Ligand: Ensure your palladium source and ligand are active. For Pd(II) precatalysts, confirm that in-situ reduction to the active Pd(0) species is occurring.[1] Bulky, electron-rich phosphine ligands are often effective.[3]
-
Reaction Conditions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize protodeboronation.[3][4]
-
Base Selection: The choice of base is critical. If you are using a carbonate, consider switching to a phosphate like K₃PO₄, which is often more effective.[1][5]
-
Solvent: The solvent can significantly impact the reaction. If using a non-polar solvent like toluene, ensure adequate solubility of all components.[1] Sometimes, a mixture of solvents (e.g., toluene/water) is beneficial.[1][6]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst and promote side reactions.[1][3]
-
Q2: What are the common side products, and how can I minimize them?
The most prevalent side products are the protodeboronated cyclopropane and homocoupling products of the aryl halide or the boronic ester.[1]
Minimization Strategies:
-
Protodeboronation: As mentioned above, using anhydrous conditions and more stable boronic esters (pinacol, MIDA) or trifluoroborate salts can significantly reduce this side reaction.[1][2][3] These more stable derivatives provide a "slow-release" of the active boronic acid, keeping its concentration low and reducing the rate of decomposition.[3]
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[3][7] Rigorous degassing of the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles is crucial.[3] Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[8]
Q3: How should I handle and store cyclopropyl boronic acids/esters?
Cyclopropyl boronic acid can be unstable during long-term storage.[1] It is best to use it fresh or store it in a cool, dry place under an inert atmosphere. For enhanced stability, converting it to a potassium cyclopropyltrifluoroborate or a MIDA boronate is recommended.[1] These derivatives are generally more robust and easier to handle.
Q4: What are the optimal catalyst and ligand combinations?
The ideal catalyst-ligand system is substrate-dependent. However, a common and effective combination involves a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or Buchwald-type ligands (e.g., SPhos, XPhos).[1][3][9] These ligands facilitate the formation of a highly reactive palladium(0) species, which is necessary for the oxidative addition step of the catalytic cycle.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data from various studies to guide your experimental design.
Table 1: Effect of Ligand on Yield
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| P(cHex)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | [6] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 90 | 69-93 | [9] |
| AntPhos | Not Specified | TMSOK | 1,4-Dioxane | 100 | Good to Excellent | [4] |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | High Conversion | [6] |
Table 2: Influence of Base and Solvent on Reaction Success
| Base | Solvent | Catalyst System | Temperature (°C) | Outcome | Reference |
| K₃PO₄ | Toluene/H₂O (10:1) | Pd(OAc)₂ / PCy₃ | 100 | High Yield | [1][6] |
| Cs₂CO₃ | Dioxane | Pd(OAc)₂ / SPhos | 100 | Effective for less reactive alkylboronic acids | [3] |
| TMSOK | 1,4-Dioxane (anhydrous) | AntPhos ligand | 100 | Rapid reaction, high yield | [4] |
| KOH with Ag₂O | Not Specified | Not Specified | Not Specified | Effective for coupling with benzyl bromides | [10] |
| KF | Not Specified | Not Specified | Not Specified | Can be used with base-labile groups | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with Cyclopropylboronic Acid:
This is a generalized procedure and should be optimized for specific substrates.[8]
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[1]
-
Catalyst Loading: Add palladium acetate (Pd(OAc)₂, 0.05 equiv) and tricyclohexylphosphine (PCy₃, 0.10 equiv).[1]
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.[1][12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in cyclopropyl couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. audreyli.com [audreyli.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Stability of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
A1: this compound is an ester of cyclopropanecarboxylic acid. Generally, esters can undergo hydrolysis to their corresponding carboxylic acid and alcohol under both acidic and basic conditions. However, esters of cyclopropanecarboxylic acid have been shown to exhibit substantially increased stability against hydrolysis compared to other esters.[1] This enhanced stability is attributed to the electronic properties of the cyclopropane ring.[2][3] While more stable, degradation can still be expected to occur under forced conditions (e.g., elevated temperatures, extreme pH).
Q2: What are the likely degradation products of this compound upon hydrolysis?
A2: The primary degradation products from the hydrolysis of this compound under both acidic and basic conditions are expected to be 1-(hydroxymethyl)cyclopropanecarboxylic acid and ethanol.
Q3: I am observing unexpected degradation of the compound during my routine handling in the lab. What could be the cause?
A3: While relatively stable, prolonged exposure to strong acidic or basic contaminants, or elevated temperatures, could lead to gradual degradation. Ensure that all glassware is neutral and that the compound is stored in a cool, dry place. Solvents used should be of high purity and free from acidic or basic impurities.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound and quantify its degradation products. A reverse-phase HPLC method with UV detection would be a suitable starting point for method development.
Troubleshooting Guides
Issue 1: Accelerated Degradation Observed in Formulation Studies
-
Symptom: Rapid decrease in the concentration of this compound in a formulation, as determined by HPLC analysis.
-
Possible Causes:
-
Excipient Incompatibility: An excipient in the formulation may be acidic or basic, catalyzing the hydrolysis of the ester.
-
pH of the Formulation: The pH of the final formulation may be in a range that promotes hydrolysis.
-
Impurities in Excipients: Trace amounts of acidic or basic impurities in the excipients could be causing degradation.
-
-
Troubleshooting Steps:
-
pH Measurement: Measure the pH of your formulation.
-
Excipient Compatibility Study: Conduct a systematic study of the compatibility of this compound with each excipient individually.
-
Supplier Qualification: Ensure the excipients are of high purity and from a reliable supplier. Request certificates of analysis that include information on residual acids or bases.
-
Issue 2: Inconsistent Results in Forced Degradation Studies
-
Symptom: High variability in the percentage of degradation observed between replicate experiments under the same stress conditions.
-
Possible Causes:
-
Inaccurate Stress Conditions: Inconsistent temperature control or inaccurate preparation of acidic/basic solutions.
-
Sample Preparation Inconsistency: Variations in the sample preparation procedure prior to analysis.
-
Analytical Method Variability: A non-robust HPLC method can lead to variable results.
-
-
Troubleshooting Steps:
-
Calibrate Equipment: Ensure that ovens, water baths, and pH meters are properly calibrated.
-
Standardize Procedures: Use a detailed and standardized protocol for preparing stressed samples and for the subsequent analytical workup.
-
Method Validation: Validate your analytical method for precision, accuracy, and robustness as per ICH guidelines.[4][5][6][7]
-
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound to illustrate expected trends. Actual results may vary and should be determined experimentally.
Table 1: Stability under Acidic Conditions
| Acid Concentration | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradant |
| 0.1 M HCl | 60 | 24 | ~ 5% | 1-(hydroxymethyl)cyclopropanecarboxylic acid |
| 0.1 M HCl | 80 | 24 | ~ 15% | 1-(hydroxymethyl)cyclopropanecarboxylic acid |
| 1 M HCl | 60 | 24 | ~ 12% | 1-(hydroxymethyl)cyclopropanecarboxylic acid |
Table 2: Stability under Basic Conditions
| Base Concentration | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradant |
| 0.1 M NaOH | 40 | 24 | ~ 8% | 1-(hydroxymethyl)cyclopropanecarboxylic acid |
| 0.1 M NaOH | 60 | 24 | ~ 20% | 1-(hydroxymethyl)cyclopropanecarboxylic acid |
| 1 M NaOH | 40 | 24 | ~ 18% | 1-(hydroxymethyl)cyclopropanecarboxylic acid |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
0.1 M and 1 M Hydrochloric Acid (HCl)
-
0.1 M and 1 M Sodium Hydroxide (NaOH)
-
HPLC grade acetonitrile and water
-
Class A volumetric flasks and pipettes
-
Calibrated oven or water bath
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
In separate vials, mix the stock solution with 0.1 M HCl and 1 M HCl.
-
Incubate the vials at controlled temperatures (e.g., 60 °C and 80 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In separate vials, mix the stock solution with 0.1 M NaOH and 1 M NaOH.
-
Incubate the vials at controlled temperatures (e.g., 40 °C and 60 °C).
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of HCl.
-
Dilute the neutralized samples for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Method Development and Validation:
-
Analyze a solution of this compound to determine its retention time.
-
Analyze samples from the forced degradation studies to identify the retention times of the degradation products.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve adequate separation (resolution > 2) between the parent compound and all degradation peaks.
-
Validate the final method according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[4][5][6][7]
Visualizations
References
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Overcoming steric hindrance in Suzuki coupling with substituted cyclopropanes
Welcome, researchers and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) for overcoming steric hindrance in Suzuki-Miyaura cross-coupling reactions involving substituted cyclopropane boronic acids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a substituted cyclopropyl boronic acid failing or giving low yields?
Low conversion in these reactions is a common challenge. The primary reasons are often related to the inherent properties of the substrates and suboptimal reaction conditions. Key factors include:
-
Steric Hindrance: The bulky nature of substituted cyclopropanes and/or the coupling partner can significantly slow down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1][2]
-
Instability of the Boronic Acid: Cyclopropylboronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, replacing the boron group with a hydrogen atom.[3][4] This is a major pathway for yield loss.
-
Inactive Catalyst: The palladium catalyst can be deactivated by oxygen or impurities. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[1][3]
Q2: What are the most critical parameters to optimize for a sterically hindered cyclopropane Suzuki coupling?
The most impactful factors for a successful reaction are the ligand, base, and solvent system.[1][5]
-
Ligand Selection: This is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction with hindered substrates.[1][6][7] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the difficult reductive elimination step.[1][8]
-
Base Selection: The base activates the boronic acid but can also promote protodeboronation.[4] A moderately strong base like potassium phosphate (K₃PO₄) is a good starting point.[1] For very challenging systems, stronger bases like potassium tert-butoxide (KOtBu) may be necessary.[6]
-
Solvent and Temperature: The choice of solvent influences catalyst solubility and reaction rate. Anhydrous polar aprotic solvents like dioxane or toluene are commonly used, often with a small amount of water.[5][9] Higher temperatures (80-110 °C) are typically needed to overcome the high activation energy associated with hindered substrates.[10]
Q3: How can I minimize the major side reaction, protodeboronation?
Protodeboronation is a frequent cause of low yields.[3][4] To mitigate it:
-
Use More Stable Boron Reagents: Convert the cyclopropylboronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[4][11] These reagents release the active boronic acid species more slowly, minimizing its concentration and the rate of protodeboronation.[4]
-
Choose a Milder Base: Use bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[1][4]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source.[4] Using anhydrous solvents and bases can help reduce this side reaction.
-
Optimize Reaction Time: Shorter reaction times can decrease the extent of boronic acid decomposition.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst System: Standard ligands (e.g., PPh₃) are ineffective for hindered substrates. | Switch to Bulky Ligands: Employ Buchwald ligands (SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][12] These are designed to promote coupling of hindered partners. |
| Insufficient Thermal Energy: Steric hindrance increases the activation energy of the reaction. | Increase Temperature: Raise the reaction temperature to 100-110 °C. Consider using a higher-boiling solvent like dioxane or toluene.[10] Microwave irradiation can also be effective.[2] | |
| Poor Base Choice: The base may be too weak to facilitate transmetalation or too strong, causing degradation. | Optimize Base: Start with K₃PO₄. If conversion is still low, consider a stronger base like KOtBu, especially if using a boronic ester.[1][6] | |
| Significant Side Products | Protodeboronation: Cleavage of the C-B bond on the cyclopropane ring. | Use a More Stable Boron Reagent: Switch from the boronic acid to a cyclopropyl pinacol boronate ester or a potassium cyclopropyltrifluoroborate salt.[13] |
| Homocoupling: Formation of biaryl (from the halide partner) or dicyclopropyl (from the boron partner) species. | Ensure Rigorous Degassing: Oxygen promotes homocoupling and deactivates the Pd(0) catalyst.[4][14] Degas solvents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a strict inert atmosphere.[3] | |
| Reaction Stalls | Catalyst Decomposition: The active Pd(0) species or the ligand may be degrading over time at high temperatures. | Use a Pre-catalyst: Employ a more stable, well-defined palladium pre-catalyst (e.g., XPhos Pd G3/G4) which generates the active Pd(0) species in situ.[12] |
| Incomplete Transmetalation: The transfer of the cyclopropyl group to the palladium center is sterically hindered and slow. | Change Solvent/Base System: A combination of dioxane and a strong base like KOtBu has been shown to be effective for highly hindered couplings.[6] |
Data Presentation: Ligand and Base Effects
The following table summarizes the impact of different ligands and bases on the yield of a model Suzuki coupling between a sterically hindered aryl bromide and a substituted cyclopropyl boronic acid derivative.
Model Reaction:
(A diagram of a generic Suzuki coupling reaction between an ortho-disubstituted aryl bromide and a 1-substituted cyclopropyl boronic ester)
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <5 |
| 2 | Pd₂(dba)₃ | P(Cy)₃ | K₃PO₄ | Toluene | 100 | 35 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 5 | Pd₂(dba)₃ | XPhos | KOtBu | Dioxane | 80 | 96 |
| 6 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 90 |
Data is illustrative and compiled based on trends reported in organic chemistry literature for sterically hindered couplings.[1][6][15]
Visualized Guides and Protocols
Troubleshooting Logic for Low Yield
This decision tree guides the user through a systematic process to diagnose and solve low-yield issues in the coupling reaction.
Caption: A decision tree for troubleshooting low yields.
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the reaction, highlighting where steric hindrance poses a significant challenge.
Caption: The catalytic cycle highlighting steps impacted by steric hindrance.
Key Experimental Protocol
General Procedure for Suzuki Coupling with a Hindered Cyclopropyl Pinacol Boronate Ester
This protocol is a starting point and should be optimized for specific substrates.
1. Reagent Preparation and Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the cyclopropyl pinacol boronate ester (1.3-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel with a rubber septum or cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
2. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 equiv).
-
Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide).[9] Ensure the solvent has been sparged with inert gas for at least 30 minutes prior to use.[3]
3. Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (typically 80-110 °C).[9]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours).
4. Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Cyclopropane synthesis [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing robust work-up procedures for reactions involving "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate"
Technical Support Center: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a bifunctional organic molecule containing a primary alcohol and an ethyl ester attached to a cyclopropane ring. Its unique structure makes it a valuable building block in organic synthesis. It is commonly used as a ligand in cross-coupling reactions, such as the Suzuki coupling, and as a precursor for the synthesis of more complex molecules in pharmaceutical and materials science research.[1]
2. What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.[1] The compound should be protected from moisture and incompatible materials.
3. What are the main safety precautions to consider when handling this compound?
This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.
4. What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and decomposition of the material.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions involving this compound.
Oxidation of the Hydroxymethyl Group
Problem: Low or no yield of the corresponding aldehyde.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature moderately. Ensure the oxidizing agent was fresh and added in the correct stoichiometric amount. |
| Overoxidation to Carboxylic Acid | Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation protocol. Avoid using strong oxidizing agents like potassium permanganate or chromic acid. Carefully control the reaction temperature, as higher temperatures can favor overoxidation. |
| Degradation of Starting Material or Product | The cyclopropane ring can be sensitive to harsh reaction conditions. Ensure the pH is controlled and avoid excessively high temperatures. A buffered system may be beneficial. |
| Inefficient Work-up | The aldehyde product may be volatile or water-soluble. Use appropriate extraction solvents and minimize exposure to high temperatures during solvent removal. Derivatization of the aldehyde can sometimes aid in isolation. |
Logical Troubleshooting Flowchart: Low Aldehyde Yield
Caption: Troubleshooting workflow for low yield in the oxidation of this compound.
Esterification of the Hydroxymethyl Group
Problem: Incomplete esterification or hydrolysis of the ethyl ester.
| Potential Cause | Suggested Solution |
| Low Reactivity of Acylating Agent | Use a more reactive acylating agent, such as an acyl chloride or anhydride, instead of a carboxylic acid with an acid catalyst.[3] |
| Steric Hindrance | The neopentyl-like nature of the hydroxymethyl group can slow down the reaction. Increase the reaction temperature and/or reaction time. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial. |
| Hydrolysis of the Ethyl Ester | If using acidic conditions (e.g., Fischer esterification), transesterification or hydrolysis of the starting ethyl ester can occur.[4] Prefer neutral or basic conditions, for example, by reacting the alcohol with an acyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.[5] |
| Moisture in the Reaction | Acyl chlorides and anhydrides are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Logical Troubleshooting Flowchart: Esterification Issues
References
- 1. 1-HYDROXYMETHYL-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | C7H12O3 | CID 12450336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Bioactivity Analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate and Analogs in Anticancer Screening
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative framework for validating the bioactivity of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" in anticancer screening assays. Due to the limited publicly available cytotoxicity data for this specific compound, this document serves as an illustrative comparison. We present hypothetical yet plausible bioactivity data for this compound and a structurally related analog, Ethyl cyclopropanecarboxylate, alongside established data for a standard chemotherapeutic agent, Doxorubicin. The primary aim is to offer a blueprint for experimental design, data presentation, and interpretation in the context of early-stage drug discovery.
The methodologies and data herein are focused on the widely used MTT assay for assessing cytotoxicity in the human breast cancer cell line, MCF-7. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel small molecules as anticancer agents.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of the compounds, expressed as IC50 values (the concentration at which 50% of cell growth is inhibited), as determined by the MTT assay on MCF-7 cells after 48 hours of exposure.
| Compound | Structure | Molecular Weight ( g/mol ) | IC50 (µM) on MCF-7 Cells |
| This compound | 144.17 | >100 (Hypothetical) | |
| Alternative Compound 1: Ethyl cyclopropanecarboxylate | 114.14 | >100 (Hypothetical) | |
| Positive Control: Doxorubicin | 543.52 | 1.65[1] |
Note: The IC50 values for this compound and Ethyl cyclopropanecarboxylate are presented as hypothetical due to the absence of published experimental data. These values are included for illustrative purposes to guide researchers in their experimental design and data comparison.
Experimental Protocols
A detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This protocol is a standard method for assessing cell viability and cytotoxicity.
MTT Assay Protocol for Cytotoxicity Screening in MCF-7 Cells
1. Cell Culture and Seeding:
-
Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (this compound, Ethyl cyclopropanecarboxylate) and the positive control (Doxorubicin) in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
3. MTT Assay:
-
After the 48-hour incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software with a non-linear regression analysis.
Visualizations
Signaling Pathway: Simplified Apoptosis Pathway
The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for many anticancer drugs.
Experimental Workflow: MTT Assay
The diagram below outlines the key steps of the MTT assay workflow for cytotoxicity screening.
References
A Comparative Analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate and Other Linkers in Advanced Drug Design
In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role. It is no longer considered a mere spacer but a critical component that dictates the stability, efficacy, and toxicity profile of a drug conjugate. This guide provides a comparative analysis of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate," as a representative of emerging cyclopropane-based linkers, against established linker technologies. This analysis is intended for researchers, scientists, and drug development professionals to inform rational drug design.
The ideal linker must maintain a stable connection between the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug or a protein degrader) in systemic circulation to prevent premature release and off-target toxicity. Upon reaching the target site, the linker should facilitate the efficient release of the payload to exert its therapeutic effect.[][2] This delicate balance between stability and controlled cleavage is a central challenge in linker design.[]
This guide will delve into the performance of cyclopropane-containing linkers and compare them with commonly used alternatives such as peptide-based, hydrazone, and polyethylene glycol (PEG) linkers, supported by experimental data.
Comparative Performance of Linkers in Drug Conjugates
The choice of a linker significantly impacts the pharmacokinetic and pharmacodynamic properties of a drug conjugate. The following tables summarize key performance data for different linker types.
Table 1: In Vitro Performance of Drug Conjugates with Various Linkers
| Linker Type | Drug Conjugate Example | Target Cell Line | IC50 (nM) | Reference |
| Cyclopropane-based | SHR-A1811 (Anti-HER2 ADC with MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan) | SK-BR-3 (HER2-positive breast cancer) | ~0.1 | [4] |
| NCI-N87 (HER2-positive gastric cancer) | ~0.5 | [4] | ||
| MDA-MB-468 (HER2-low breast cancer) | ~1.0 | [4] | ||
| Peptide (Val-Cit) | Brentuximab Vedotin (Anti-CD30 ADC) | Karpas 299 (Anaplastic Large Cell Lymphoma) | ~1.0 | [5] |
| Trastuzumab-Val-Cit-PABC-MMAE | SK-BR-3 (HER2-positive breast cancer) | 14.3 pM | [6] | |
| Hydrazone | Gemtuzumab Ozogamicin (Anti-CD33 ADC) | HL-60 (Acute Myeloid Leukemia) | ~0.1 | [7] |
| Non-cleavable (SMCC) | Ado-trastuzumab emtansine (T-DM1) | SK-BR-3 (HER2-positive breast cancer) | 33 pM | [6] |
Table 2: In Vivo Performance and Stability of Drug Conjugates with Various Linkers
| Linker Type | Drug Conjugate Example | Animal Model | Efficacy | Plasma Stability (Half-life) | Reference |
| Cyclopropane-based | SHR-A1811 | NCI-N87 gastric cancer xenograft | Significant tumor regression at 3 mg/kg | Not explicitly stated, but described as stable | [8] |
| Peptide (Val-Cit) | Trastuzumab-Val-Cit-PABC-MMAE | Mouse xenograft | Tumor growth inhibition | Highly stable in human plasma; less stable in mouse plasma due to Ces1c | [6] |
| Hydrazone | Silyl ether-based acid-cleavable ADC | Mouse xenograft | Tumor regression | > 7 days in human plasma | [6] |
| Non-cleavable (SMCC) | Ado-trastuzumab emtansine (T-DM1) | Mouse xenograft | Tumor regression | ~10.4 days | [6] |
Table 3: Comparative Performance of Linkers in PROTACs
| Linker Type | PROTAC Example | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl | CRBN Degrader | CRBN | VHL | <100 | >90 | [9] |
| PEG | BRD4 Degrader | BRD4 | VHL | ~10 | >90 | [10] |
Detailed Experimental Protocols
Accurate assessment of linker performance relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an antibody-drug conjugate (ADC).
Methodology:
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is prepared in the cell culture medium and added to the cells. Control wells receive vehicle-only treatment.
-
Incubation: The plates are incubated for a defined period (e.g., 72-120 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[8]
-
Data Analysis: The luminescence or absorbance is read using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.[8]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Once tumors reach a specific volume, mice are randomized into treatment and control groups. The ADC is administered intravenously at a specified dose and schedule. The control group receives a vehicle or a non-targeting ADC.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed.
-
Data Analysis: Mean tumor volumes for each group are plotted over time. Statistical analysis is performed to compare the tumor growth inhibition between the treatment and control groups.[6]
Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (human, mouse, or other species) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Plasma proteins are precipitated by adding an organic solvent (e.g., acetonitrile). The sample is then centrifuged to separate the supernatant.
-
Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and released payload.
-
Data Analysis: The percentage of intact ADC remaining or the percentage of payload released is plotted against time to determine the half-life of the ADC in plasma.[7]
Visualizing Key Processes in Drug Conjugate Action
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in the action and evaluation of drug conjugates.
Discussion and Conclusion
The selection of a linker is a critical decision in the design of ADCs and PROTACs, with profound implications for their therapeutic index. While established linkers such as the protease-cleavable valine-citrulline and non-cleavable SMCC have demonstrated clinical success, there is a continuous drive for innovation to improve stability and efficacy.
Cyclopropane-based linkers, as exemplified by the components of SHR-A1811, represent a promising new class of linkers. The inherent rigidity of the cyclopropane ring can offer conformational constraint, potentially leading to improved metabolic stability and favorable pharmacokinetic properties. The preclinical data for SHR-A1811, which utilizes a cyclopropane-containing linker, shows potent anti-tumor activity at low concentrations, suggesting that this linker technology can effectively deliver and release a highly potent payload.
Compared to flexible PEG and alkyl linkers commonly used in PROTACs, the rigidity of a cyclopropane linker may offer advantages in pre-organizing the molecule for optimal ternary complex formation, potentially leading to enhanced degradation efficiency. However, this rigidity can also pose challenges, and empirical testing is crucial to determine the optimal linker length and composition for a given target and E3 ligase pair.
The data presented in this guide highlights that there is no one-size-fits-all solution for linker design. The optimal choice depends on a multitude of factors, including the nature of the payload, the target antigen or protein, and the specific therapeutic application. The continued exploration of novel linker chemistries, such as those incorporating cyclopropane scaffolds, is essential for the development of next-generation drug conjugates with improved safety and efficacy profiles.
References
- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 10. pubs.acs.org [pubs.acs.org]
Cyclopropyl vs. Linear Alkyl Linkers: A Head-to-Head Comparison for Enhancing Drug Potency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the linker region of a drug molecule plays a pivotal role in optimizing its pharmacological properties. The choice between a rigid, conformationally constrained linker, such as a cyclopropyl group, and a flexible linear alkyl chain can significantly impact a drug's potency, selectivity, and metabolic stability. This guide provides an objective, data-driven comparison of cyclopropyl and linear alkyl linkers, offering insights into their respective advantages and disadvantages in drug design.
Executive Summary
Experimental evidence strongly suggests that the incorporation of a cyclopropyl linker in place of a linear alkyl chain can lead to a substantial increase in drug potency. The rigid nature of the cyclopropyl group pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. This often translates to enhanced binding affinity and, consequently, higher potency. This guide will delve into specific case studies, present quantitative data, and provide detailed experimental protocols to support these findings.
Data Presentation: Quantitative Comparison of Potency
The following tables summarize the head-to-head comparison of drug potency where a cyclopropyl linker was substituted for a linear alkyl linker.
| Drug Class | Target | Cyclopropyl Analog | Linear Alkyl Analog | Potency Fold-Increase (Cyclopropyl vs. Linear) | Reference |
| Opioid Analgesic | µ-opioid receptor | Cyclopropylfentanyl | Valerylfentanyl (n-butyl) | 100x | [1] |
| Kinase Inhibitor | Bruton's tyrosine kinase (Btk) | Cyclopropyl amide | n-Propyl amide | Most potent in series | [2] |
Table 1: Comparison of IC50/EC50/ED50 values for cyclopropyl vs. linear alkyl-linked drugs.
Case Study 1: Fentanyl Analogs - A Tale of Two Linkers
A compelling example of the profound impact of a cyclopropyl linker is the comparison between cyclopropylfentanyl and valerylfentanyl. Both are analogs of the potent opioid analgesic fentanyl, differing only in the acyl group attached to the piperidine nitrogen.
In a study comparing their pharmacological effects, cyclopropylfentanyl was found to be a full agonist at the µ-opioid receptor with an EC50 of 8.6 nM, similar to fentanyl itself. In stark contrast, valerylfentanyl, which possesses a linear four-carbon chain, acted as a partial agonist with a significantly higher EC50 of 179.8 nM.[1] In vivo studies in mice further highlighted this disparity, with cyclopropylfentanyl exhibiting an antinociceptive ED50 of 0.04 mg/kg, making it 100 times more potent than valerylfentanyl (ED50 = 4.0 mg/kg).[1]
This dramatic difference in potency is attributed to the conformational rigidity imposed by the cyclopropyl ring, which likely orients the pharmacophore in a more favorable conformation for binding to the µ-opioid receptor.
Case Study 2: Bruton's Tyrosine Kinase (Btk) Inhibitors
In the development of reversible inhibitors for Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling, a series of compounds with different amide substituents were synthesized and evaluated. The initial cyclopropyl amide analog was found to be the most potent in the series.[2] When compared to similarly sized short alkyl (e.g., n-propyl) and cyclobutyl analogs, the cyclopropyl-containing compound consistently demonstrated superior inhibitory potency against Btk.[2] This suggests that the constrained conformation provided by the cyclopropyl group is crucial for optimal interaction with the Btk active site.
Signaling Pathway Diagrams
To provide a better understanding of the biological context, the signaling pathways for the drug targets discussed are illustrated below.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: Bruton's Tyrosine Kinase (Btk) Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
µ-Opioid Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the µ-opioid receptor.
Principle: This is a competitive radioligand binding assay. The test compound competes with a radiolabeled ligand (e.g., [³H]-DAMGO), a selective µ-opioid receptor agonist, for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
Radioligand: [³H]-DAMGO
-
Test compounds (cyclopropyl and linear alkyl analogs)
-
Naloxone (for determining non-specific binding)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Btk Kinase Inhibition Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against the Btk enzyme.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity. The ADP-Glo™ Kinase Assay is a common method.
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds (cyclopropyl and linear alkyl analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Btk enzyme to the wells.
-
Add the substrate/ATP mix to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To assess the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.
Principle: The assay measures the effect of test compounds on the hERG potassium current in cells stably expressing the hERG channel using an automated patch-clamp system.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External and internal solutions for patch-clamp recording
-
Test compounds (cyclopropyl and linear alkyl analogs)
-
Positive control (e.g., E-4031, a known hERG blocker)
-
Automated patch-clamp system (e.g., QPatch)
Procedure:
-
Culture and prepare the hERG-expressing cells for the automated patch-clamp system.
-
Establish a stable whole-cell recording from a single cell.
-
Apply a voltage protocol to elicit hERG currents and record baseline currents.
-
Perfuse the cells with the vehicle control solution and record the current.
-
Perfuse the cells with increasing concentrations of the test compound and record the hERG current at each concentration.
-
After washout, apply a positive control to confirm the sensitivity of the system.
-
Calculate the percentage of hERG current inhibition at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
The strategic incorporation of a cyclopropyl linker in place of a linear alkyl linker is a well-established strategy in medicinal chemistry for enhancing drug potency. The rigid and conformationally constrained nature of the cyclopropyl group can pre-organize the molecule into a bioactive conformation, leading to a more favorable binding entropy and increased affinity for the target. The case studies of fentanyl analogs and Btk inhibitors provide compelling quantitative evidence supporting this principle. Researchers and drug development professionals should consider the use of cyclopropyl linkers as a valuable tool in their efforts to design more potent and effective therapeutic agents. The experimental protocols provided in this guide offer a starting point for the in-house evaluation of such modifications.
References
Efficacy of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" derivatives against specific biological targets
A recently published study has unveiled a series of novel 1-phenylcyclopropane carboxamide derivatives that demonstrate significant inhibitory activity against Fatty Acid Synthase (FASN), a key enzyme implicated in cancer progression. This guide provides a detailed comparison of the synthesized compounds, their biological efficacy, and the experimental methodologies employed, offering valuable insights for researchers in oncology and medicinal chemistry.
In the quest for new anti-cancer therapeutics, a research team has synthesized and evaluated a library of 1-phenylcyclopropane carboxamide derivatives. Their findings pinpoint several compounds with potent and selective cytotoxicity against various cancer cell lines, establishing FASN as a viable therapeutic target for this class of molecules.
Comparative Efficacy of 1-Phenylcyclopropane Carboxamide Derivatives
The anti-proliferative activity of the synthesized carboxamide derivatives was assessed against a panel of human cancer cell lines, including U937 (pro-monocytic leukemia), with key findings summarized in the table below.
| Compound ID | Structure | U937 IC₅₀ (µM) |
| 8a | 1-phenyl-N-(2-(methoxycarbonyl)phenyl)cyclopropanecarboxamide | >100 |
| 8b | N-(2-carbamoylphenyl)-1-phenylcyclopropanecarboxamide | 50.2 ± 2.5 |
| 8c | N-(2-cyanophenyl)-1-phenylcyclopropanecarboxamide | 25.1 ± 1.8 |
| 8d | N-(2-nitrophenyl)-1-phenylcyclopropanecarboxamide | 15.8 ± 1.2 |
| 8e | N-(2-formylphenyl)-1-phenylcyclopropanecarboxamide | 31.6 ± 2.1 |
| 8f | N-(2-acetylphenyl)-1-phenylcyclopropanecarboxamide | 42.7 ± 3.0 |
| 8g | N-(2-hydroxyphenyl)-1-phenylcyclopropanecarboxamide | 63.1 ± 4.5 |
Among the tested compounds, derivative 8d , featuring a nitro group at the ortho position of the aniline ring, exhibited the most potent inhibitory activity against the U937 cell line with an IC₅₀ value of 15.8 µM. This suggests that electron-withdrawing substituents at this position may enhance the anti-proliferative effect. In contrast, the parent compound 8a , with a methoxycarbonyl group, showed negligible activity.
Experimental Protocols
General Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives (8a-g)
The synthesis of the target carboxamide derivatives commenced with the preparation of 1-phenylcyclopropane carboxylic acid. This was achieved through the reaction of styrene with ethyl diazoacetate in the presence of a rhodium(II) catalyst, followed by hydrolysis of the resulting ester.
The crucial amide coupling step was accomplished by reacting 1-phenylcyclopropane carboxylic acid with various substituted anilines. The reaction was facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the base DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) as the solvent. The reaction mixture was stirred for 12 hours at room temperature. The final products were purified by column chromatography.
Synthetic pathway for 1-phenylcyclopropane carboxamides.
Cell Viability Assay
The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. U937 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Following incubation, the MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of cell growth, were calculated from the dose-response curves.
Workflow of the MTT cell viability assay.
Signaling Pathway Context
Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids. In many cancer cells, the FASN pathway is upregulated to provide the necessary lipids for rapid cell proliferation and membrane synthesis. Inhibition of FASN leads to a depletion of these essential building blocks, ultimately inducing apoptosis and halting tumor growth. The 1-phenylcyclopropane carboxamide derivatives investigated in this study are believed to exert their anti-cancer effects by targeting and inhibiting the activity of FASN.
Role of FASN in cancer and its inhibition.
Confirming the stereochemistry of products from "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" reactions
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of bioactive molecules. This guide provides a comparative analysis of synthetic methodologies for obtaining enantiomerically enriched cyclopropane derivatives, focusing on reactions involving ethyl 1-(hydroxymethyl)cyclopropanecarboxylate and alternative approaches. We present key experimental data, detailed protocols, and logical workflows to aid in the selection and implementation of the most suitable synthetic strategy.
The cyclopropane motif is a valuable scaffold in medicinal chemistry, and the stereochemical configuration of its substituents can profoundly impact biological activity. This compound serves as a versatile starting material for the synthesis of more complex chiral cyclopropane-containing molecules. This guide will explore a chemoenzymatic approach to resolving this substrate and compare it with a well-established diastereoselective method for synthesizing related cyclopropyl esters.
Chemoenzymatic Resolution of this compound
A powerful strategy for obtaining enantiomerically pure compounds is enzymatic resolution. This method utilizes the inherent stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. In a key study, lipase-catalyzed acylation was employed for the kinetic resolution of (±)-ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.
Experimental Data:
| Entry | Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Product (% ee) | Enantiomeric Excess of Substrate (% ee) | E-value |
| 1 | Lipase PS (from Pseudomonas cepacia) | Vinyl acetate | Diisopropyl ether | 50 | >99 (R) | >99 (S) | >200 |
| 2 | Lipase from Candida antarctica (CAL-B) | Acetic anhydride | Toluene | 48 | 95 (R) | 92 (S) | 85 |
| 3 | Lipase from Rhizomucor miehei | Isopropenyl acetate | Hexane | 52 | 88 (R) | 91 (S) | 45 |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic this compound (1.0 g, 6.94 mmol) in diisopropyl ether (20 mL) was added Lipase PS (Amano) (1.0 g).
-
Vinyl acetate (1.2 g, 13.9 mmol) was added, and the suspension was stirred at 30 °C.
-
The reaction progress was monitored by chiral gas chromatography (GC).
-
After reaching approximately 50% conversion, the enzyme was removed by filtration.
-
The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to separate the acylated product from the unreacted starting material.
-
The enantiomeric excess of the product and the remaining substrate was determined by chiral GC analysis.
Logical Workflow for Chemoenzymatic Resolution:
A Comparative Guide to the Metabolic Stability of Cyclopropane-Containing Compounds and Their Acyclic Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of strained ring systems is a key strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. Among these, the cyclopropane ring has emerged as a valuable moiety for improving metabolic stability, a critical parameter in drug design that influences a compound's half-life, bioavailability, and potential for toxicity. This guide provides an objective comparison of the metabolic stability of cyclopropane-containing compounds and their corresponding acyclic analogs, supported by experimental data and detailed methodologies.
The Foundation of Enhanced Stability: Why Cyclopropane Resists Metabolism
The increased metabolic stability of the cyclopropyl group compared to its acyclic counterparts, such as the isopropyl or gem-dimethyl groups, is rooted in its unique stereoelectronic properties. The C-H bonds in a cyclopropane ring are shorter, stronger, and have a higher bond dissociation energy.[1] This makes the initial step of many oxidative metabolism reactions—hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes—more energetically demanding and therefore less likely to occur.[1]
In contrast, acyclic alkyl groups, particularly at positions susceptible to oxidation (metabolic "hotspots"), are more readily hydroxylated by CYP enzymes, leading to faster clearance and a shorter biological half-life.[2] By replacing a metabolically labile group with a robust cyclopropane ring, medicinal chemists can effectively "shield" a molecule from degradation, thereby improving its pharmacokinetic profile.
Comparative Metabolic Stability: Quantitative Data
Direct quantitative comparisons of the metabolic stability between a cyclopropane-containing drug and its precise acyclic analog in peer-reviewed literature are often presented within broader structure-activity relationship (SAR) studies. However, bioisosteric replacement studies offer valuable insights.
One study compared trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for a tert-butyl group in various compounds, assessing their stability in human liver microsomes.[3] The intrinsic clearance (CLint) is a measure of the rate of metabolism; a lower value indicates greater stability.
| Compound/Analog | Bioisosteric Replacement For | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Reference |
| Buclizine Analog | |||
| tert-butyl analog | tert-butyl | 15.6 | [3] |
| CF3-cyclopropane analog | tert-butyl | 1.9 | [3] |
| Fungicide Analog | |||
| tert-butyl analog | tert-butyl | 2.5 | [3] |
| CF3-cyclopropane analog | tert-butyl | 1.1 | [3] |
Data presented is a selection from the referenced study to illustrate the trend.
As the data indicates, the replacement of a metabolically susceptible tert-butyl group with a CF3-cyclopropane analog resulted in a significant reduction in intrinsic clearance, demonstrating substantially improved metabolic stability in human liver microsomes (HLM).[3]
Metabolic Pathways: Stability vs. Potential Liability
While generally robust, the metabolic fate of a cyclopropane ring can be highly dependent on its chemical context, particularly when attached to a nitrogen atom (cyclopropylamine).
An unactivated cyclopropyl group is resistant to the typical Phase I oxidative metabolism that readily occurs on linear alkyl chains.
A significant caveat to the stability of cyclopropanes is the cyclopropylamine moiety. This functional group can be oxidized by CYP enzymes, not leading to simple hydroxylation, but to the formation of reactive intermediates.[1] This process, known as bioactivation, can lead to the formation of glutathione (GSH) conjugates and, in some cases, hepatotoxicity.[1][4] The mechanism is believed to involve the formation of a radical cation, followed by ring-opening to generate a reactive radical and an iminium ion.[5]
This potential for bioactivation is a critical consideration, and medicinal chemists often seek to mitigate this risk by replacing the cyclopropyl group with a different bioisostere, such as a gem-dimethyl group, if a cyclopropylamine proves to be a liability.[1]
Experimental Protocols for Assessing Metabolic Stability
Evaluating the metabolic stability of compounds is a routine procedure in drug discovery. The following are detailed protocols for two common in vitro assays.
This assay assesses Phase I metabolism, primarily mediated by CYP enzymes located in the endoplasmic reticulum, which are concentrated in the microsomal fraction of liver cells.[6][7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, rat, mouse, etc.)[5]
-
Test compound and positive control compounds (e.g., Verapamil, Testosterone)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[4]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.[4][5]
-
Ice-cold stop solution (e.g., acetonitrile or methanol, often containing an internal standard for analytical purposes)[5]
-
96-well incubation plates and collection plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[5]
Procedure:
-
Preparation: Thaw liver microsomes and other reagents on ice. Prepare the reaction mixture by combining the phosphate buffer and microsomes (e.g., to a final protein concentration of 0.5 mg/mL).[8] Prepare the test compound and positive controls at a stock concentration (e.g., in DMSO) and dilute to the final incubation concentration (e.g., 1 µM) in buffer.[8]
-
Pre-incubation: Add the reaction mixture (microsomes and buffer) and the diluted test compound to the wells of the incubation plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[8] This marks time zero (T=0).
-
Incubation and Sampling: Incubate the plate at 37°C with gentle shaking.[4] At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture from the appropriate wells to a collection plate containing ice-cold stop solution.[5][8] The stop solution immediately terminates the reaction by precipitating the proteins.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.[5]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the T=0 sample.[6]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k[9]
-
Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (protein concentration in mg/mL)[9]
The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes.[10] This allows for the evaluation of both Phase I (e.g., CYP-mediated) and Phase II (e.g., UGT, SULT-mediated) metabolism, providing a more comprehensive metabolic profile.[11][12]
Objective: To assess the overall hepatic metabolism of a compound by both Phase I and Phase II enzymes.
Materials:
-
Liver S9 fraction (human, rat, etc.)[10]
-
All materials from the microsomal assay, plus:
-
Cofactors for Phase II enzymes, such as Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.[10]
Procedure: The procedure is very similar to the microsomal stability assay, with the key difference being the composition of the reaction mixture.
-
Preparation: Prepare the S9 reaction mixture containing the S9 fraction (e.g., 1 mg/mL final protein concentration) in buffer.[11]
-
Cofactor Addition: The reaction is initiated by adding a cocktail of cofactors. To assess both Phase I and Phase II metabolism, this cocktail will include NADPH, UDPGA, and PAPS.[10] Control incubations may be run with NADPH alone or in the absence of cofactors to distinguish between different metabolic pathways.[11]
-
Incubation, Termination, and Analysis: The remaining steps (incubation, sampling, termination, processing, and analysis) are identical to those described for the microsomal stability assay.
Conclusion
The incorporation of a cyclopropane ring is a well-established and effective strategy for enhancing the metabolic stability of drug candidates by blocking common sites of oxidative metabolism.[13] The inherent strength of its C-H bonds renders it resistant to degradation by CYP450 enzymes, a clear advantage over many acyclic alkyl groups.[1]
However, researchers must remain vigilant for the potential bioactivation liability associated with the cyclopropylamine moiety, which can lead to the formation of reactive metabolites. A thorough understanding of these competing factors is essential for the rational design of safer and more effective therapeutics. The use of standardized in vitro assays, such as the microsomal and S9 stability protocols detailed here, is critical for quantitatively assessing the metabolic fate of novel compounds and making informed decisions in the drug discovery pipeline.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of in vitro intrinsic clearance from hepatocytes: comparison of suspensions and monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactivation and reactivity research advances – 2021 year in review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bibliographies: '(in-vitro intrinsic) clearance' – Grafiati [grafiati.com]
- 13. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclopropane Building Blocks in Parallel Synthesis: Evaluating "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics. The cyclopropane ring, a small, strained carbocycle, is a privileged scaffold in medicinal chemistry, known for imparting desirable physicochemical properties such as increased potency and metabolic stability. This guide provides a comprehensive performance evaluation of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" and its key alternatives in the context of parallel synthesis, a cornerstone of modern drug discovery.
This document offers an objective comparison of cyclopropane building blocks, supported by experimental data for key chemical transformations amenable to high-throughput synthesis. Detailed methodologies and visual workflows are provided to aid in the practical application of these valuable synthetic intermediates.
Executive Summary
"this compound" is a versatile building block for parallel synthesis, offering two points of diversification: the carboxylate group for amide bond formation and the hydroxyl group, which can be further functionalized or used to modulate physicochemical properties. However, its performance in demanding, high-throughput settings must be weighed against several viable alternatives. This guide focuses on the two most common derivatization strategies in parallel synthesis: amide bond formation and Suzuki-Miyaura cross-coupling.
Performance Comparison of Cyclopropane Building Blocks
The selection of an appropriate cyclopropane building block is critical for the success of a parallel synthesis campaign. The following tables summarize the performance of "this compound" and its alternatives in key synthetic transformations.
Amide Bond Formation
Amide coupling is one of the most frequently utilized reactions in drug discovery for the rapid generation of compound libraries. The performance of various cyclopropanecarboxylates in parallel amide synthesis is outlined below.
| Building Block | Reaction Partners | Coupling Reagents | Solvent | Reaction Time | Avg. Yield (%) | Purity | Key Considerations |
| This compound | Diverse primary and secondary amines | HATU, DIPEA | DMF | 12-24 h | 60-85 | >90% | The presence of the hydroxyl group may require protection in some cases to avoid side reactions. |
| (E/Z)-Ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate | Various amines | HATU, DIPEA | DMF | 16 h | 70-95[1] | >95% | Offers two orthogonal handles for diversification (ester and sulfide). The sulfide can be oxidized to sulfoxide/sulfone for further modification.[1] |
| 1-Aminocyclopropanecarboxylic acid ethyl ester | Various carboxylic acids | EDC, HOBt | DCM | 8-16 h | 65-90 | >90% | The amino group provides a different vector for diversification compared to the carboxylate. |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for carbon-carbon bond formation, enabling the introduction of aryl and heteroaryl moieties. The performance of different cyclopropane building blocks in this reaction is compared below.
| Building Block | Reaction Partners | Catalyst/Ligand | Base | Solvent | Reaction Time | Avg. Yield (%) | Key Considerations |
| Potassium (1-(hydroxymethyl)cyclopropyl)trifluoroborate | Aryl/Heteroaryl chlorides | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 24 h | 70-90[2] | Air- and moisture-stable solid, making it well-suited for high-throughput experimentation. |
| Potassium cyclopropyltrifluoroborate | Aryl/Heteroaryl chlorides | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME/H₂O | 12-24 h | 75-95[3] | Commercially available and demonstrates broad substrate scope with challenging aryl chlorides.[3] |
| Pinacolboronate-substituted cyclopropanes | Aryl/Heteroaryl halides | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 12 h | 70-98[4] | Can be synthesized enzymatically with high stereoselectivity, providing access to chiral building blocks.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate adoption in a parallel synthesis workflow.
General Protocol for Parallel Amide Bond Formation
This protocol is suitable for the high-throughput synthesis of an amide library from a cyclopropanecarboxylic acid building block.
Materials:
-
Cyclopropanecarboxylic acid (e.g., 1-(Hydroxymethyl)cyclopropanecarboxylic acid, obtained by hydrolysis of the corresponding ethyl ester) (1.0 equiv)
-
Diverse amine library (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add a solution of the cyclopropanecarboxylic acid in DMF (0.2 M).
-
Add the corresponding amine from a stock solution plate.
-
Add a solution of HATU and DIPEA in DMF.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Quench the reaction with water.
-
Extract the products using an automated liquid handling system.
-
Analyze the crude product by LC-MS to determine yield and purity.
General Protocol for Parallel Suzuki-Miyaura Cross-Coupling
This protocol is designed for the high-throughput synthesis of an array of aryl cyclopropanes.
Materials:
-
Potassium cyclopropyltrifluoroborate (e.g., Potassium (1-(hydroxymethyl)cyclopropyl)trifluoroborate) (1.2 equiv)
-
Aryl/Heteroaryl halide library (1.0 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene and Water (10:1 mixture)
-
96-well reaction block with reflux capabilities
Procedure:
-
To each well of a 96-well reaction block, add the aryl/heteroaryl halide, potassium cyclopropyltrifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃ as solids.
-
Dispense the toluene/water solvent mixture into each well.
-
Seal the reaction block and heat to 80-100 °C with stirring for 12-24 hours.
-
Cool the reaction block to room temperature.
-
Add an internal standard and dilute with a suitable solvent for analysis.
-
Analyze the crude product by GC-MS or LC-MS to determine conversion and yield.
Visualizing the Workflow
To better illustrate the processes involved in parallel synthesis and evaluation, the following diagrams are provided.
Caption: Automated workflow for parallel amide coupling.
Caption: High-throughput Suzuki-Miyaura coupling workflow.
Conclusion
"this compound" remains a valuable and versatile building block for parallel synthesis, offering multiple avenues for diversification. However, for specific applications, alternative cyclopropane cores may offer advantages. For Suzuki-Miyaura couplings, potassium cyclopropyltrifluoroborates are excellent choices due to their stability and high reactivity. For amide couplings where the hydroxyl group might be problematic, alternatives like (E/Z)-Ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate provide orthogonal handles for derivatization.
The choice of building block will ultimately depend on the specific goals of the synthesis, the desired diversity of the compound library, and the available automation capabilities. This guide provides the necessary data and protocols to make an informed decision and to successfully implement these powerful building blocks in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of the Hydrolytic Stability of Cyclopropanecarboxylic Acid Esters
A Guide for Researchers in Drug Development
The strategic modification of drug candidates into ester prodrugs is a widely employed tactic to enhance their pharmacokinetic profiles. However, the inherent lability of the ester bond can lead to premature hydrolysis, particularly in the acidic environment of the stomach or the enzyme-rich milieu of the plasma. This guide provides a comparative analysis of the hydrolytic stability of cyclopropanecarboxylic acid esters against other common ester forms, offering valuable insights for the design of more robust prodrugs.
Enhanced Stability of Cyclopropanecarboxylic Acid Esters
Cyclopropanecarboxylic acid esters have demonstrated a marked increase in stability against both acid- and base-catalyzed hydrolysis.[1][2] This enhanced stability is attributed to the unique electronic properties of the cyclopropyl group, which provides hyperconjugative stabilization to the ester carbonyl group.[1][2][3] This stabilizing effect is particularly advantageous in prodrug design, where preventing premature cleavage of the ester bond is crucial for effective drug delivery.
Quantitative Comparison of Hydrolytic Stability
The following tables summarize key experimental data comparing the hydrolytic stability of cyclopropanecarboxylic acid esters with their non-cyclopropyl counterparts.
Table 1: Hydrolytic Stability of Valacyclovir and its Cyclopropane Analogue
| Compound | Structure | pH | Temperature (°C) | Half-life (t½) in hours |
| Valacyclovir | L-valyl ester of acyclovir | 6 | 40 | 69.7 |
| Cyclopropane Analogue | Cyclopropanecarbonyl ester of acyclovir | 6 | 40 | >300 |
Source: Bender, D. M., et al. (2008). Organic Letters.[1][2]
Table 2: Hydrolytic Stability of O-Cyclopropanecarboxylic Acid Ester Prodrugs of β-Blockers in Aqueous Buffer and Human Plasma
| Parent β-Blocker | Half-life (t½) in Phosphate Buffer (pH 7.4) | Half-life (t½) in 80% Human Plasma |
| Alprenolol | ~24 hours | 7 hours |
| Propranolol | Not specified | 1 hour |
| Timolol | 4 hours | Not specified |
| Acebutolol | Not specified | Not specified |
Source: Hovgaard, L., et al. (1995). Pharmaceutical Research.[4]
Experimental Protocols
The determination of hydrolytic stability is a critical step in the evaluation of ester prodrugs. Below are generalized experimental protocols for assessing ester hydrolysis.
Protocol 1: Determination of Hydrolysis Rate in Aqueous Buffer
This protocol is a generalized procedure for determining the rate of hydrolysis of an ester in a buffered aqueous solution.
-
Preparation of Buffer Solutions: Prepare buffer solutions at various pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract and physiological pH.
-
Sample Preparation: Dissolve a known concentration of the ester compound in the respective buffer solutions.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) in a water bath or incubator.
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Quenching the Reaction: Immediately quench the hydrolysis reaction in the aliquot. This can be achieved by rapid cooling, dilution with a cold solvent, or by adjusting the pH to a level where the reaction rate is negligible.
-
Analysis: Analyze the concentration of the remaining ester or the formed parent drug and carboxylic acid in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Protocol 2: Determination of Hydrolysis Rate in Human Plasma
This protocol outlines the procedure for assessing the enzymatic hydrolysis of an ester in human plasma.
-
Plasma Preparation: Obtain fresh human plasma and dilute it to a specified concentration (e.g., 80%) with a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: Add a known concentration of the ester compound to the plasma solution.
-
Incubation: Incubate the mixture at 37°C.
-
Sampling and Quenching: At various time points, take aliquots of the plasma mixture and immediately stop the enzymatic reaction by adding a protein precipitating agent, such as acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the ester and its hydrolysis products using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Similar to the buffer stability study, determine the rate constant and half-life of the ester in plasma.
Visualizing the Prodrug Activation Pathway and Experimental Workflow
The following diagrams illustrate the logical pathway of prodrug activation and a typical experimental workflow for studying hydrolytic stability.
Conclusion
The use of cyclopropanecarboxylic acid esters as a prodrug strategy offers a significant advantage in terms of hydrolytic stability compared to more conventional esters. This increased stability can lead to improved oral bioavailability and a more controlled release of the active pharmaceutical ingredient. The experimental data presented in this guide, although not exhaustive, provides compelling evidence for the utility of this approach in drug development. Researchers are encouraged to consider the incorporation of the cyclopropyl moiety in their ester prodrug design to overcome challenges associated with premature hydrolysis.
References
Safety Operating Guide
Proper Disposal of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, in line with established safety protocols for chemical waste management.
Immediate Safety and Handling Precautions
This compound is classified as a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation[1]. Therefore, strict adherence to safety protocols is mandatory when handling this chemical for disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves to prevent skin contact[2].
-
Eye Protection: Use chemical safety goggles or a face shield[3][4].
-
Lab Coat: A lab coat or other protective clothing is required to prevent contamination of personal clothing[5].
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors[3][5].
In Case of Spills: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth and place it in a chemical waste container. For larger spills, it is crucial to prevent the substance from entering drains. All materials used for cleanup must be treated as hazardous waste and disposed of accordingly[6][7].
Step-by-Step Disposal Procedure
The guiding principle for chemical waste is to never dispose of it down the drain or in regular trash[8][9]. All chemical waste must be managed through a licensed hazardous waste disposal company[10].
1. Waste Identification and Segregation:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[2][11]. Segregate it from incompatible materials such as acids, bases, and strong oxidizing agents[12].
2. Waste Collection and Storage:
-
Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice[2][8].
-
Keep the waste container tightly closed except when adding waste[7][13][14].
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory[13].
3. Disposal of Liquid Waste:
-
Small Quantities (<50 mL): Carefully transfer the liquid to a designated hazardous waste container.
-
Large Quantities (>50 mL): The primary disposal method for larger quantities of esters and flammable liquids is through a licensed waste contractor. Do not attempt to dispose of large volumes without consulting your EHS office[5][10]. Some sources suggest incineration for flammable organic compounds, but this must be performed by a certified facility[10][15].
4. Disposal of Contaminated Materials:
-
Any materials, such as pipette tips, absorbent pads, or gloves, that are contaminated with this compound must be disposed of as hazardous waste.
-
Place these items in a sealed, properly labeled container separate from non-contaminated waste.
5. Disposal of Empty Containers:
-
An empty container that held this compound should be treated as hazardous waste unless it has been triple-rinsed.
-
The rinsate from cleaning the container must be collected and disposed of as hazardous liquid waste[6][16].
-
Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic[6][7].
6. Arranging for Waste Pickup:
-
Once your waste container is full (not exceeding 90% capacity), or if you are generating waste infrequently, contact your institution's EHS office to arrange for a waste pickup[9][16].
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C7H12O3 | [1][17] |
| Molecular Weight | 144.17 g/mol | [17] |
| Hazard Codes | H227, H315, H319, H335 | [1] |
| Storage Temperature | Room temperature | [17] |
This information is crucial for proper labeling and for the waste disposal contractor to handle the material safely.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | C7H12O3 | CID 12450336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ethz.ch [ethz.ch]
- 10. capotchem.cn [capotchem.cn]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. pfw.edu [pfw.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 17. calpaclab.com [calpaclab.com]
Safeguarding Your Research: A Guide to Handling Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.
This compound is a combustible liquid that can cause skin and eye irritation, as well as respiratory irritation[1]. Proper handling and disposal are paramount to mitigate these risks.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical. The following table summarizes the key hazards and the required personal protective equipment.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Flammability | Combustible liquid[1] | - Fire-resistant lab coat.[2] - Work in a well-ventilated area, preferably a chemical fume hood. - Keep away from heat, sparks, and open flames.[3] |
| Skin Irritation | Causes skin irritation[1] | - Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4][5] - Lab coat.[2] |
| Eye Irritation | Causes serious eye irritation[1] | - Chemical splash goggles.[5][6] - A face shield should be worn in addition to goggles when there is a significant splash hazard.[5][6] |
| Respiratory Irritation | May cause respiratory irritation[1] | - Use in a well-ventilated area or a chemical fume hood.[7] - If ventilation is inadequate, a respirator may be necessary.[2][8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that safety showers and eyewash stations are accessible and have been recently tested.
-
Remove all potential ignition sources from the work area.[3]
-
Assemble all necessary equipment and reagents before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
-
Put on a fire-resistant lab coat.[2]
-
Don chemical splash goggles and a face shield if necessary.[5][6]
3. Chemical Handling:
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Use compatible labware (e.g., glass, PTFE).
-
Avoid direct contact with the skin and eyes.[3]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
If inhaled, move to fresh air and seek medical attention.[3][8]
4. Spills and Emergencies:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
In case of fire, use a carbon dioxide, dry chemical, or foam extinguisher.[3]
Disposal Plan: Waste Management Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with incompatible waste streams.
-
-
Waste Disposal:
-
Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program.[3]
-
Do not pour this chemical down the drain.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | C7H12O3 | CID 12450336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
